Cox-2-IN-34
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2,3-dihydroxy-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11NO4/c15-10-6-2-1-5-9(10)14-13(18)8-4-3-7-11(16)12(8)17/h1-7,15-17H,(H,14,18) |
InChI Key |
LQXFNCGWFMOXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC=C2)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cyclooxygenase-2 (COX-2) Inhibitors, with a Focus on Cox-2-IN-34
This guide provides a detailed overview of the mechanism of action of selective cyclooxygenase-2 (COX-2) inhibitors for researchers, scientists, and drug development professionals. It covers the fundamental signaling pathways, quantitative data for key compounds, and detailed experimental protocols.
Core Mechanism of Action
Cyclooxygenase (COX) enzymes are pivotal in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract.[3] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[3][4]
The therapeutic anti-inflammatory effect of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[5] Selective COX-2 inhibitors were developed to specifically target the COX-2 enzyme, thereby reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to traditional non-selective NSAIDs.[1] These inhibitors work by binding to the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into prostaglandins.[1]
One such selective inhibitor, referred to as Compound 34, has demonstrated significant and selective COX-2 inhibition.[3] Molecular docking studies have indicated that Compound 34 binds to the COX-2 enzyme in a manner similar to celecoxib, a well-known COX-2 inhibitor.[3] The benzoxazole ring of a similar compound was identified as a crucial moiety for interacting with Tyr355 and Arg120 residues within the COX-2 active site.[3]
Signaling Pathways
The primary signaling pathway affected by COX-2 inhibitors is the prostaglandin biosynthesis pathway. This pathway begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2.[5] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2).[6] PGH2 serves as a precursor for the synthesis of various other prostaglandins (such as PGE2, PGD2, and PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2) by specific synthases and isomerases.[5][7] Prostaglandins, particularly PGE2, are potent inflammatory mediators that also play a role in cancer progression by modulating cell proliferation, apoptosis, and invasion through binding to EP receptors on the cell surface.[8][9]
dot
Caption: Prostaglandin Biosynthesis Pathway and Site of COX-2 Inhibition.
Downstream of prostaglandin production, COX-2 and its product PGE2 can influence several other signaling pathways implicated in cancer, such as the PI3K/AKT and ERK signaling pathways, which promote cell survival.[9]
Quantitative Data
The inhibitory potency of COX-2 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher SI indicating greater selectivity for COX-2.
| Compound | COX-2 IC50 (µmol/L) | Selectivity Index (SI) | Reference |
| Compound 34 | 0.140 ± 0.006 | >714.28 | [3] |
| Celecoxib | 0.132 ± 0.005 | - | [3] |
| Nimesulide | 1.684 ± 0.079 | - | [3] |
| Compound 16 | 0.21 | >476 | [5] |
| Compound 17 | 0.32 | >312.5 | [5] |
| Compound 67 | 0.33 | - | [3] |
| Imidazoline 17 | 0.3 | - | [3] |
Experimental Protocols
In Vitro COX Inhibition Assay (Enzyme Immunoassay - EIA)
This assay is a standard method to determine the potency and selectivity of COX inhibitors.
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer (e.g., Tris-HCl) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Substrate Addition: Arachidonic acid, the substrate for the COX enzyme, is added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction is stopped after a specific time (e.g., 2 minutes) by adding a solution of hydrochloric acid.
-
Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA) kit. The absorbance is read using a plate reader.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow for In Vitro COX Inhibition Assay.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode of a ligand (e.g., this compound) to the active site of a receptor (e.g., COX-2 enzyme).
-
Protein and Ligand Preparation: The 3D crystal structure of the target protein (COX-2) is obtained from a protein data bank. The structure of the ligand is generated and optimized.
-
Docking Simulation: A docking software is used to place the ligand in various orientations and conformations within the active site of the protein. The software calculates the binding affinity for each pose.
-
Analysis of Results: The predicted binding poses are analyzed to identify the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site. This provides insights into the molecular basis of inhibition.
Conclusion
Selective COX-2 inhibitors like this compound represent a significant class of anti-inflammatory agents. Their mechanism of action is centered on the specific inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory cascade. The quantitative assessment of their inhibitory activity and selectivity, coupled with an understanding of their interaction with the enzyme's active site, is fundamental for the development of new and improved therapeutic agents. The experimental protocols outlined in this guide provide a framework for the evaluation of such compounds.
References
- 1. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Cox-2-IN-34: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Cox-2-IN-34, a selective cyclooxygenase-2 (COX-2) inhibitor. The information is compiled from publicly available data and is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound, also known as compound 8a in some literature, is a potent and selective inhibitor of the COX-2 enzyme.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2,3-dihydroxy-N-(2-hydroxyphenyl)benzimidic acid | [3] |
| CAS Number | 2788578-71-0 | [1][3] |
| Molecular Formula | C13H11NO4 | [4] |
| Molecular Weight | 245.23 g/mol | [4][5][6] |
| Physical Form | Solid | [3] |
| Purity | ≥98.08% | [1][3] |
| Storage Temperature | Room temperature or on blue ice | [3] |
| Canonical SMILES | C1=CC=C(C(=C1)O)N=C(C2=C(C=CC=C2)O)O | N/A |
| InChI Key | LQXFNCGWFMOXGZ-UHFFFAOYSA-N | [3] |
Biological Activity and Pharmacological Profile
This compound is a selective and orally active inhibitor of COX-2.[1][2] Its primary mechanism of action is the inhibition of the COX-2 enzyme, which is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.
In Vitro Activity
| Target | IC50 | Selectivity Index (COX-1/COX-2) | Source |
| COX-1 | 34.86 µM | 83 | [1] |
| COX-2 | 0.42 µM | [1][2] |
The data indicates that this compound is approximately 83-fold more selective for COX-2 over COX-1, suggesting a favorable gastrointestinal safety profile compared to non-selective NSAIDs.
In Vivo Activity
Studies in a carrageenan-induced rat paw edema model have demonstrated the anti-inflammatory effects of this compound. Administration of the compound resulted in a significant reduction in paw edema.[1] Importantly, at a dose of 50 mg/kg, this compound did not show any signs of gastric ulceration in rats, further supporting its selective nature.[1]
Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the inhibition of the prostaglandin synthesis pathway. A simplified diagram of this pathway is presented below.
Caption: Prostaglandin Synthesis Pathway and Inhibition by this compound.
Experimental Protocols
The following are representative experimental protocols for the key assays used to characterize this compound. These are generalized methods and may not reflect the exact procedures used in the primary literature.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory activity of a compound against the COX-1 and COX-2 enzymes.
Caption: Workflow for In Vitro COX Inhibition Assay.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the respective COX enzyme in a buffer containing a heme cofactor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a specified incubation period at 37°C, the reaction is terminated.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a standard method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Caption: Workflow for Carrageenan-Induced Rat Paw Edema Assay.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound or vehicle (control) is administered orally to the animals.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema for the treated group is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.
Conclusion
This compound is a promising selective COX-2 inhibitor with demonstrated in vitro potency and in vivo anti-inflammatory efficacy. Its high selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. This technical guide provides a foundational understanding of this compound for researchers interested in its further investigation and development as a potential therapeutic agent for inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Signal pathways mediating oxytocin stimulation of prostaglandin synthesis in select target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. inotiv.com [inotiv.com]
The Selective COX-2 Inhibitor: Cox-2-IN-34 (Compound 3a)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective Cyclooxygenase-2 (COX-2) inhibitor, designated in research as Compound 3a, and herein referred to as Cox-2-IN-34 for clarity. This document details its biological target, mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization.
Introduction
Cyclooxygenase (COX), an enzyme crucial in the inflammatory cascade, exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for homeostatic functions, whereas COX-2 is inducible and its expression is upregulated during inflammation, contributing to pain and swelling. The development of selective COX-2 inhibitors represents a significant therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. This compound has emerged from research as a potent and highly selective inhibitor of COX-2.
Biological Target and Mechanism of Action
The primary biological target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . By selectively binding to and inhibiting COX-2, this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2). This, in turn, prevents the production of downstream pro-inflammatory prostaglandins (such as PGE2), which are key mediators of inflammation, pain, and fever. The high selectivity of this compound for COX-2 over COX-1 is a critical feature, suggesting a reduced risk of gastrointestinal complications.
Quantitative Inhibitory Data
The inhibitory potency and selectivity of this compound (Compound 3a) against COX-1 and COX-2 have been quantified through in vitro enzymatic assays. The results are summarized in the table below, with comparisons to the known COX-2 inhibitors, celecoxib and nimesulide.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| This compound (Compound 3a) | >100 | 0.140 ± 0.006 | >714.28 |
| Celecoxib | 37.5 | 0.132 ± 0.005 | >284 |
| Nimesulide | >100 | 1.684 ± 0.079 | >59.38 |
Data sourced from Sağlık et al., European Journal of Medicinal Chemistry, 2021.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by the inhibition of COX-2 by this compound.
Caption: Inhibition of the COX-2 signaling pathway by this compound.
Experimental Protocols
The following is a representative, detailed methodology for the in vitro fluorometric assay used to determine the COX-1 and COX-2 inhibitory activities of this compound. This protocol is based on commonly used fluorometric COX inhibitor screening assays.
In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
1. Materials and Reagents:
-
Recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
This compound (test compound) dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplates
-
Fluorometric plate reader
2. Assay Procedure:
-
Preparation of Reagents: All reagents are brought to room temperature before use. The test compound and reference inhibitors are prepared as stock solutions in DMSO and then serially diluted to the desired concentrations with the assay buffer.
-
Reaction Mixture Preparation: In each well of a 96-well plate, the following are added in order:
-
150 µL of COX Assay Buffer
-
10 µL of Heme
-
10 µL of the fluorometric probe solution
-
10 µL of either COX-1 or COX-2 enzyme solution
-
10 µL of the test compound (this compound) or reference inhibitor at various concentrations. For the 100% activity control, 10 µL of DMSO is added.
-
-
Incubation: The plate is incubated at 25°C for 15 minutes.
-
Reaction Initiation: To initiate the enzymatic reaction, 10 µL of arachidonic acid solution is added to each well.
-
Fluorometric Measurement: The fluorescence is immediately measured in a kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
3. Data Analysis:
-
The rate of the reaction (slope of the linear portion of the fluorescence versus time curve) is calculated for each well.
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Slope of Control - Slope of Test) / Slope of Control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vitro fluorometric COX inhibition assay.
Caption: Workflow for the in vitro fluorometric COX inhibition assay.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are representative and may require optimization for specific laboratory conditions. Always refer to the original research articles for precise details.
The Role of Cox-2-IN-34 in Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the compound Cox-2-IN-34, identified as compound 3a in the primary literature, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The document elucidates its mechanism of action within the prostaglandin synthesis pathway, presents key quantitative data on its inhibitory effects, and offers detailed experimental protocols for its evaluation. Visualizations of the relevant biological pathways and experimental workflows are included to facilitate a comprehensive understanding of its function and assessment.
Introduction to COX-2 and Prostaglandin Synthesis
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are potent lipid mediators of inflammation, pain, and fever.[1] Two primary isoforms of this enzyme exist: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal lining, and COX-2, which is an inducible enzyme that is upregulated at sites of inflammation.[1] The selective inhibition of COX-2 is a key therapeutic strategy for anti-inflammatory drugs, aiming to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
This compound (Compound 3a): A Selective COX-2 Inhibitor
This compound, referred to as compound 3a in scientific literature, is a novel derivative bearing a thiazolylhydrazine-methyl sulfonyl moiety.[2] This compound has demonstrated significant and selective inhibitory potency against the COX-2 enzyme.[2]
Mechanism of Action
This compound exerts its effect by selectively binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. Molecular docking studies suggest that compound 3a binds to the COX-2 enzyme in a manner similar to celecoxib, a well-known selective COX-2 inhibitor.[2]
Quantitative Data
The inhibitory activity of this compound (compound 3a ) and its selectivity for COX-2 over COX-1 have been quantified through in vitro enzyme inhibition assays. The key metrics are the half-maximal inhibitory concentration (IC50) and the selectivity index (SI).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| This compound (3a) | >100 | 0.140 ± 0.006 | >714.28 |
| Celecoxib (Reference) | 15.0 | 0.049 | 306.12 |
| Nimesulide (Reference) | 8.5 | 1.684 ± 0.079 | 5.05 |
Table 1: In vitro COX-1 and COX-2 inhibitory activities of this compound (3a) and reference compounds.[2]
Signaling Pathways and Experimental Workflows
Prostaglandin Synthesis Pathway and Point of Inhibition
The following diagram illustrates the arachidonic acid cascade and highlights the point at which this compound inhibits prostaglandin synthesis.
Experimental Workflow for In Vitro COX-2 Inhibition Assay
The general workflow for determining the COX-2 inhibitory activity of a compound like this compound is depicted below.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound.
Representative Synthesis of a Thiazolyl-Hydrazine-Methyl Sulfonyl Derivative
This protocol is based on the synthesis of similar compounds and provides a likely route for the synthesis of this compound (compound 3a ).
-
Step 1: Synthesis of the Hydrazide Intermediate. A suitable ester is reacted with hydrazine hydrate in an appropriate solvent, such as ethanol, and refluxed for several hours. The resulting hydrazide is then isolated by filtration and purified.
-
Step 2: Synthesis of the Thiazole Ring. The hydrazide from Step 1 is reacted with a substituted phenacyl bromide in a suitable solvent, such as ethanol, and refluxed to form the thiazole ring.
-
Step 3: Final Compound Synthesis. The thiazole intermediate is then reacted with a methyl sulfonyl-containing reactant to yield the final thiazolyl-hydrazine-methyl sulfonyl derivative. The product is purified by recrystallization.[2][3][4]
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the IC50 values for COX inhibitors.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of human recombinant COX-2 and ovine COX-1 enzymes.
-
Prepare a solution of arachidonic acid (substrate) and a fluorometric probe.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and various concentrations of this compound (or vehicle control).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and the fluorometric probe to each well.
-
Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 10 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the rate of reaction for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][5]
-
Prostaglandin E2 (PGE2) Quantification by Competitive Enzyme Immunoassay (EIA)
This protocol is used to measure the amount of PGE2 produced in cell-based assays or in the in vitro enzyme assay.
-
Sample Preparation:
-
Collect cell culture supernatants or the reaction mixture from the COX inhibition assay.
-
-
EIA Procedure:
-
Add samples or PGE2 standards to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of PGE2 conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well.
-
Add a PGE2-specific antibody to each well.
-
Incubate the plate to allow for competitive binding between the sample/standard PGE2 and the enzyme-conjugated PGE2 for the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that will react with the enzyme conjugate to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[6][7][8][9]
-
Conclusion
This compound (compound 3a ) is a highly potent and selective inhibitor of the COX-2 enzyme, demonstrating significant potential as an anti-inflammatory agent. Its mechanism of action involves the direct inhibition of prostaglandin synthesis by blocking the conversion of arachidonic acid at the level of the COX-2 enzyme. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this and similar compounds. The high selectivity of this compound for COX-2 over COX-1 suggests a favorable safety profile with a reduced risk of gastrointestinal side effects.
References
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. arigobio.cn [arigobio.cn]
- 9. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
An In-depth Technical Guide on the Cellular Effects of Cyclooxygenase-2 (COX-2) Inhibition
Disclaimer: Initial searches for the specific compound "Cox-2-IN-34" did not yield any results in publicly available scientific literature. Therefore, this guide focuses on the well-documented effects of general and specific cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, on cellular pathways. The principles, experimental data, and protocols described herein are representative of the research in the field of COX-2 inhibition and provide a robust framework for understanding their cellular mechanisms.
Introduction
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation and pain.[1] Unlike the constitutively expressed COX-1 isoform involved in homeostatic functions, COX-2 is upregulated in response to inflammatory stimuli, growth factors, and cytokines.[2] Its overexpression is a hallmark of many cancers and is associated with processes critical to tumorigenesis, including increased cell proliferation, inhibition of apoptosis, and promotion of angiogenesis.[2] Consequently, selective COX-2 inhibitors have been a major focus of drug development, not only for anti-inflammatory therapies but also for their potential as anti-cancer agents. This guide provides a detailed overview of the effects of COX-2 inhibitors on key cellular pathways, supported by quantitative data, experimental protocols, and pathway visualizations.
Data Presentation: The Quantitative Effects of COX-2 Inhibition
The following tables summarize the quantitative effects of the selective COX-2 inhibitor Celecoxib on cancer cell lines, demonstrating its impact on cell viability, prostaglandin production, and apoptosis.
Table 1: IC50 Values of Celecoxib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U251 | Glioblastoma | 11.7 | [3] |
| SKOV3 | Ovarian Cancer | 25 | [4] |
| HNE1 | Nasopharyngeal Carcinoma | 32.86 | [5] |
| HeLa | Cervical Cancer | 37.2 | [3] |
| HCT116 | Colon Cancer | Intermediate Sensitivity | [3] |
| HepG2 | Liver Cancer | Intermediate Sensitivity | [3] |
| MCF-7 | Breast Cancer | Intermediate Sensitivity | [3] |
| HEY | Ovarian Cancer | 44 | [4] |
| IGROV1 | Ovarian Cancer | 50 | [4] |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 | [5] |
Table 2: Effect of COX-2 Inhibitors on Prostaglandin E2 (PGE2) Production
| Inhibitor | Cell/System | Concentration | % PGE2 Reduction | Reference |
| Celecoxib | Ovarian Cancer Cells | 1-25 µM | Significant Suppression | [4] |
| Celecoxib | Rat Corneas (in vivo) | 30 mg/kg/day | 78% | [6] |
| Meloxicam | Bovine Granulosa Cells | 10-100 µM | Significant Reduction | [7] |
| NS-398 | Bovine Granulosa Cells | 10-50 µM | Significant Reduction | [7] |
| Celecoxib | Chronic Periodontitis Patients (GCF) | 200 mg/day (3 months) | Significant Decrease | [8] |
Table 3: Apoptotic and Cell Cycle Effects of Celecoxib
| Cell Line | Effect | Concentration | Quantitative Change | Reference |
| Ovarian Cancer Cells | Caspase-3 Activation | 50 µM | 1.7 to 5.4-fold increase | [4] |
| Angiogenic Endothelial Cells (in vivo) | Apoptosis | 30 mg/kg/day | 2.5-fold increase | [6] |
| HeLa | G2/M Phase Arrest | 40 µM | 61.70% of cells in G2/M (vs 17.41% control) | [9] |
| A172 Glioma Cells | p53 Expression | 100 µM | 2.3-fold increase | [10] |
Core Signaling Pathways Affected by COX-2 Inhibition
COX-2 inhibitors exert their effects by modulating several critical cellular signaling pathways. The primary mechanism is the blockade of prostaglandin synthesis, which in turn affects downstream pathways involved in cell survival, proliferation, and apoptosis.
1. Prostaglandin Synthesis Pathway: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2.[11] PGE2 is known to promote cell proliferation and survival.[2] By inhibiting COX-2, these inhibitors reduce PGE2 levels, thereby attenuating its pro-tumorigenic signaling.
References
- 1. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effects of different cyclooxygenase inhibitors on prostaglandin E2 production, steroidogenesis and ovulation of bovine preovulatory follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. journal.waocp.org [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep-Dive into Novel Cyclooxygenase-2 (COX-2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on a potent and selective Cyclooxygenase-2 (COX-2) inhibitor, referred to in key studies as compound 3a (and in some contexts as compound 34 ). This document synthesizes the core findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes key pathways and workflows to facilitate further research and development in the field of anti-inflammatory therapeutics.
Core Compound Profile: Thiazolyl-Hydrazine-Methyl Sulfonyl Moiety
The primary focus of this review is a novel derivative bearing a thiazolyl-hydrazine-methyl sulfonyl moiety, which has demonstrated significant and selective COX-2 inhibition. This compound stands out for its potency, which is comparable to the well-established COX-2 inhibitor, Celecoxib.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the lead compound, providing a clear comparison with reference drugs.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Compound 3a | >100 | 0.140 ± 0.006 | >714.28 | [1][2] |
| Celecoxib | 23.7 ± 0.1 | 0.132 ± 0.005 | 179.4 | [1][2] |
| Nimesulide | >100 | 1.684 ± 0.079 | >59.38 | [1][2] |
Mechanism of Action and Signaling Pathway
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3][4][5] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastrointestinal lining.[6] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[7][8]
Selective COX-2 inhibitors, like the compound reviewed here, are designed to specifically target the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.[6] This selectivity is anticipated to reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX isoforms.[2][3]
Caption: Simplified signaling pathway of COX-2 in inflammation and the inhibitory action of this compound.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)
The in vitro inhibitory activity of the synthesized compounds against COX-1 and COX-2 was determined using a fluorometric inhibitor screening assay kit.[2]
Workflow:
Caption: General workflow for the in vitro COX inhibition assay.
Detailed Steps:
-
Enzyme and Inhibitor Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is pre-incubated with the test compound (dissolved in a suitable solvent like DMSO) at various concentrations in a reaction buffer (e.g., Tris-HCl buffer) for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Substrate Addition: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction and Detection: The reaction mixture is incubated for a short duration (e.g., 2 minutes). The amount of prostaglandin G2 (PGG2) produced is determined by measuring the fluorescence of a probe that reacts with the hydroperoxidase activity of the COX enzyme.
-
Data Analysis: The fluorescence intensity is measured using a fluorometer. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Molecular Docking Studies
To understand the interaction between the inhibitor and the COX-2 enzyme at a molecular level, molecular docking studies were performed.[1][2]
Logical Relationship:
Caption: Logical flow of molecular docking studies for COX-2 inhibitors.
The results from these studies indicated that compound 3a binds to the active site of the COX-2 enzyme in a manner similar to Celecoxib.[1] The methyl sulfonyl group, a common feature in selective COX-2 inhibitors, plays a crucial role in binding to a secondary pocket in the COX-2 active site, which is not readily accessible in the COX-1 isoform, thus contributing to its selectivity.[3]
Synthesis and Structure
The synthesis of these pyrimidine-based or thiazole-based COX-2 inhibitors involves multi-step chemical reactions. For detailed synthetic schemes and characterization data (¹H NMR, ¹³C NMR, HRMS), readers are encouraged to consult the primary literature.[2][9]
Conclusion and Future Directions
The reviewed compound, a novel derivative with a thiazolyl-hydrazine-methyl sulfonyl moiety, has emerged as a highly potent and selective COX-2 inhibitor with an IC50 value comparable to Celecoxib.[1][2] The in vitro data, supported by molecular docking studies, strongly suggests its potential as a promising anti-inflammatory agent with a potentially favorable safety profile regarding gastrointestinal side effects.
Further research is warranted to evaluate the in vivo efficacy, pharmacokinetic properties, and toxicological profile of this compound. These studies will be crucial in determining its viability as a clinical candidate for the treatment of inflammatory diseases. The detailed experimental protocols and structured data presented in this guide are intended to provide a solid foundation for such future investigations.
References
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Cox-2-IN-34 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cox-2-IN-34 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme critically involved in inflammation and pain pathways.[1] Its selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. These application notes provide detailed protocols for the use of this compound in cell culture experiments to evaluate its cytotoxic and anti-inflammatory properties.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Formula | C₁₃H₁₁NO₄ | [2] |
| Molecular Weight | 245.23 | [2] |
| COX-2 IC₅₀ | 0.42 μM | [1][2] |
| COX-1 IC₅₀ | 34.86 μM | [2] |
| Appearance | Light brown to brown solid | [2] |
| Solubility | DMSO: 25 mg/mL (101.95 mM) | [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Note: For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
COX-2 Signaling Pathway
The enzyme cyclooxygenase-2 (COX-2) is induced by pro-inflammatory stimuli such as cytokines and bacterial endotoxins. It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various prostaglandins, including prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever. This compound selectively inhibits COX-2, thereby blocking the production of these pro-inflammatory prostaglandins.
Caption: The COX-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
This protocol determines the cytotoxic effect of this compound on a given cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Target cell line (e.g., RAW 264.7 macrophages, HT-29 colon cancer cells)
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X working solution of this compound in complete medium from a DMSO stock. A serial dilution is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X working solutions of this compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Expected Results: Based on existing data, this compound is expected to show no obvious cytotoxicity to RAW 264.7 cells at concentrations up to 100 µM after 24 hours of incubation.[2] Cytotoxicity may vary depending on the cell line and incubation time.
Evaluation of Anti-Inflammatory Activity
A. Measurement of Prostaglandin E2 (PGE2) Production by ELISA
This protocol measures the inhibitory effect of this compound on the production of PGE2, a key inflammatory mediator.
Experimental Workflow:
Caption: Workflow for measuring PGE2 production.
Materials:
-
RAW 264.7 cells or other suitable cell line
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the PGE2 ELISA on the supernatants according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of PGE2 in each sample and calculate the percentage of inhibition by this compound compared to the LPS-only control.
Expected Results: this compound is expected to cause a dose-dependent decrease in LPS-induced PGE2 production, with significant inhibition observed at concentrations around its IC₅₀ of 0.42 µM.
B. Measurement of Nitric Oxide (NO) Production by Griess Assay
This protocol assesses the effect of this compound on the production of nitric oxide, another important inflammatory mediator.
Procedure:
-
Follow steps 1-5 from the PGE2 measurement protocol.
-
Griess Assay: Mix 50 µL of the collected supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
C. Analysis of Inflammatory Gene and Protein Expression
To further investigate the anti-inflammatory mechanism of this compound, the expression of key inflammatory genes and proteins can be analyzed by quantitative PCR (qPCR) and Western blotting, respectively.
Key Targets:
-
Genes (qPCR): PTGS2 (COX-2), NOS2 (iNOS), IL6, TNFa
-
Proteins (Western Blot): COX-2, iNOS, p-p65 (activated NF-κB)
General Procedure:
-
Culture and treat cells with this compound and/or LPS as described previously.
-
For qPCR: Lyse the cells, extract total RNA, synthesize cDNA, and perform qPCR using specific primers for the target genes.
-
For Western Blot: Lyse the cells, quantify total protein, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
Summary of Quantitative Data
| Parameter | Method | Cell Line | Expected Outcome with this compound |
| Cell Viability | MTT Assay | RAW 264.7 | No significant decrease at concentrations up to 100 µM |
| PGE2 Production | ELISA | RAW 264.7 (LPS-stimulated) | Dose-dependent decrease (IC₅₀ ≈ 0.42 µM) |
| NO Production | Griess Assay | RAW 264.7 (LPS-stimulated) | Potential dose-dependent decrease |
| Gene Expression | qPCR | Various | Downregulation of pro-inflammatory genes (e.g., PTGS2, IL6) |
| Protein Expression | Western Blot | Various | Decreased expression of COX-2 and other inflammatory proteins |
Disclaimer: The provided protocols are intended as a guide. Optimal conditions such as cell density, incubation times, and compound concentrations may need to be determined empirically for specific cell lines and experimental setups.
References
Application Notes and Protocols for Cox-2-IN-34 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis and progression of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into pro-inflammatory prostanoids.[1] While constitutively expressed in some brain regions, COX-2 is significantly upregulated during neuroinflammatory events, making it a prime therapeutic target.[2][3]
Cox-2-IN-34 is a selective, orally active inhibitor of COX-2.[4] These application notes provide a summary of its known characteristics and detailed protocols to facilitate its use in in vitro and in vivo models of neuroinflammation.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species/Cell Line | Notes |
| IC₅₀ (COX-2) | 0.42 µM | Not Specified | --- |
| IC₅₀ (COX-1) | 34.86 µM | Not Specified | Demonstrates selectivity for COX-2. |
| In Vitro Cytotoxicity | No obvious cytotoxicity at 100 µM | RAW264.7 cells | 24-hour exposure.[4] |
| In Vivo Efficacy | Significant anti-inflammatory effects | Rat | Carrageenan-induced paw edema model (50 mg/kg, s.c.).[4] |
| In Vivo Safety | No gastric ulceration | Rat | 50 mg/kg, p.o. for three days.[4] |
Comparative Data for Well-Characterized COX-2 Inhibitors
For comparative purposes, the following table summarizes key data for other commonly used COX-2 inhibitors in neuroinflammation research.
| Compound | IC₅₀ (COX-2) | IC₅₀ (COX-1) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 40 nM | Not specified, but known to be selective | ~7.6 (in human whole blood assay) | [5][6] |
| NS-398 | 3.8 µM | >100 µM | >26 | [1][7] |
Signaling Pathway
Caption: COX-2 signaling pathway in neuroinflammation.
Experimental Protocols
In Vitro Neuroinflammation Model: LPS-Stimulated Microglia
This protocol describes a general method for assessing the anti-neuroinflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
1. Materials and Reagents:
-
BV-2 microglial cells or primary microglia
-
DMEM/F-12 medium with 10% FBS and 1% penicillin/streptomycin
-
LPS (from E. coli O111:B4)
-
This compound
-
DMSO (vehicle control)
-
Reagents for downstream analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines, reagents for qPCR or Western blotting)
2. Cell Culture and Treatment:
-
Seed BV-2 cells or primary microglia in appropriate culture plates (e.g., 96-well for viability assays, 24-well for supernatant collection, 6-well for protein/RNA extraction).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 24 hours). Include a control group without LPS stimulation.
3. Assessment of Neuroinflammation:
-
Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess reagent assay.
-
Pro-inflammatory Cytokine Release: Quantify the concentration of cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant using ELISA kits.
-
COX-2 Expression: Analyze COX-2 protein levels by Western blotting of cell lysates or mRNA levels by qPCR.
-
Cell Viability: Assess the cytotoxicity of this compound using an MTT or CCK-8 assay.
In Vivo Neuroinflammation Model: Systemic LPS Injection in Rodents
This protocol outlines a general procedure for inducing neuroinflammation in mice or rats via systemic LPS injection to evaluate the in vivo efficacy of this compound.
1. Animals and Reagents:
-
Adult male C57BL/6 mice or Sprague-Dawley rats
-
LPS (from E. coli O111:B4)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline
-
Anesthesia and perfusion solutions
2. Experimental Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
Administer this compound or vehicle orally (p.o.) or via intraperitoneal (i.p.) injection at the desired dose (e.g., based on the provided data, a starting point could be 20-50 mg/kg).
-
After a pre-treatment period (e.g., 1 hour), administer LPS (e.g., 1-5 mg/kg, i.p.) or sterile saline.
-
Monitor animals for signs of sickness behavior.
-
At a predetermined time point post-LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue.
3. Analysis of Neuroinflammation:
-
Immunohistochemistry: Perfuse animals with paraformaldehyde and prepare brain sections. Perform immunohistochemical staining for markers of microglial activation (Iba-1) and astrogliosis (GFAP).
-
Cytokine Analysis: Homogenize brain tissue (e.g., hippocampus, cortex) and measure pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Gene Expression Analysis: Extract RNA from brain tissue and perform qPCR to quantify the mRNA levels of inflammatory genes (e.g., Cox2, Tnf, Il1b).
Experimental Workflow
Caption: Experimental workflow for assessing this compound.
Conclusion
This compound presents as a selective and potent inhibitor of COX-2 with promising anti-inflammatory properties. The provided protocols offer a framework for researchers to investigate its potential in mitigating neuroinflammation. As with any experimental compound, appropriate dose-response studies and toxicity assessments are recommended for each specific model system. The comparative data on established COX-2 inhibitors can serve as a benchmark for evaluating the efficacy of this compound in the context of neurodegenerative disease research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting cyclooxygenases-1 and -2 in neuroinflammation: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX-2-PGE2 signaling pathway contributes to hippocampal neuronal injury and cognitive impairment in PTZ-kindled epilepsy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. NS 398 | Cyclooxygenases | Tocris Bioscience [tocris.com]
Application of Cox-2-IN-34 in Cancer Cell Lines: Technical Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cox-2-IN-34, also identified as compound 8a, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3][4] In the context of oncology, COX-2 is frequently overexpressed in various tumor types, including colorectal, breast, lung, and pancreatic cancers, and its elevated expression is often associated with poor prognosis.[5][6] The enzyme plays a crucial role in promoting tumorigenesis by stimulating cell proliferation, inhibiting apoptosis, promoting angiogenesis (the formation of new blood vessels), and increasing tumor cell invasiveness.[5][7] Consequently, selective inhibition of COX-2 is a promising strategy in cancer therapy and prevention.
These application notes provide an overview of the known characteristics of this compound and detailed protocols for its evaluation in cancer cell line models.
Data Presentation: In Vitro Activity of this compound
Quantitative data for this compound is summarized in the table below. It is a potent and selective inhibitor of the COX-2 enzyme.[1][2] However, initial studies have indicated that it does not exhibit significant direct cytotoxicity against the MDA-MB-435 (breast cancer) and A549 (lung cancer) cell lines at concentrations up to 50 µM.[2]
| Parameter | Value | Cell Line/Target | Reference |
| COX-2 IC50 | 0.42 µM | Enzyme Assay | [1][2] |
| COX-1 IC50 | 34.86 µM | Enzyme Assay | [1] |
| Selectivity Index (SI) | >83 | (COX-1 IC50 / COX-2 IC50) | [2] |
| Cytotoxicity IC50 | >50 µM | MDA-MB-435 (Breast Cancer) | [2] |
| Cytotoxicity IC50 | >50 µM | A549 (Lung Cancer) | [2] |
Signaling Pathways
The overexpression of COX-2 in cancer cells leads to the increased production of prostaglandin E2 (PGE2). PGE2 can then signal in an autocrine or paracrine manner through its receptors (EP1-4), activating downstream pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways promote cell survival, proliferation, and angiogenesis while inhibiting apoptosis.
Caption: General COX-2 signaling pathway in cancer.
Experimental Protocols
While this compound has shown limited direct cytotoxicity in two cancer cell lines, its potential anti-cancer effects may be more subtle, such as inhibiting cell migration, invasion, or sensitizing cells to other chemotherapeutic agents. The following are detailed protocols for evaluating the effects of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Workflow:
Caption: MTT cell viability assay workflow.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) at the same concentration as the highest dose of this compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[10]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by this compound.
Workflow:
Caption: Apoptosis assay workflow using Annexin V/PI staining.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).[11]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[13]
Western Blot Analysis of COX-2 Signaling Pathway Proteins
This protocol is used to assess the effect of this compound on the expression levels of key proteins in the COX-2 signaling pathway.
Workflow:
Caption: Western blot experimental workflow.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-COX-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lysate Preparation: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Use β-actin as a loading control to normalize protein levels.
Conclusion
This compound is a potent and selective inhibitor of the COX-2 enzyme. While initial findings suggest it may not be directly cytotoxic to all cancer cells, its ability to inhibit a key pathway in tumorigenesis warrants further investigation. The protocols provided here offer a framework for a comprehensive evaluation of this compound's potential as an anti-cancer agent, either alone or in combination with other therapies, across a variety of cancer cell lines. Researchers should consider assessing its effects on cell migration, invasion, and sensitization to standard chemotherapeutics.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. researchgate.net [researchgate.net]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 5. Recent advances in targeting COX-2 for cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols: Cox-2-IN-34 for Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in the inflammatory cascade, particularly in the context of arthritis.[1][2] It is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][2][3][4] Unlike the constitutively expressed COX-1 enzyme, which is involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated during inflammation, making it a prime therapeutic target for anti-inflammatory drugs.[1][5][6] Selective COX-2 inhibitors are designed to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][6][7]
Cox-2-IN-34 is a potent and selective experimental inhibitor of COX-2.[8] These application notes provide a comprehensive overview of the experimental design for evaluating the efficacy of this compound in preclinical arthritis models, specifically focusing on the collagen-induced arthritis (CIA) mouse model, which shares immunological and pathological features with human rheumatoid arthritis.[9][10][11]
Mechanism of Action and Signaling Pathway
COX-2 inhibitors exert their anti-inflammatory effects by blocking the production of prostaglandins, primarily prostaglandin E2 (PGE2), at sites of inflammation. This, in turn, reduces vasodilation, edema, and pain sensitization. The signaling pathway involves the inhibition of the conversion of arachidonic acid to PGH2, the precursor for all prostanoids.
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
In Vitro Characterization of this compound
Prior to in vivo studies, the potency and selectivity of this compound should be characterized.
| Parameter | Value | Reference Compound |
| COX-2 IC50 | 0.140 ± 0.006 µmol/L | Celecoxib (0.132 ± 0.005 µmol/L) |
| Selectivity Index (COX-1/COX-2) | >714.28 | N/A |
Data presented for a compound identified as "compound 34" with potent COX-2 inhibitory activity.[8]
Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used and reproducible model for studying rheumatoid arthritis.[9][10]
1. Animal Strain and Housing:
-
Strain: DBA/1 mice are highly susceptible to CIA.[9][10][11]
-
Housing: House animals in Specific Pathogen-Free (SPF) conditions to avoid experimental variations due to infections.[9][10]
2. Materials:
-
Bovine or Chicken Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
3. Experimental Workflow:
References
- 1. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety of Cyclooxygenase-2 Inhibitors in Osteoarthritis: Outcomes of a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cox-2-IN-34 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[1][2][3] Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible and its expression is elevated in inflamed and neoplastic tissues.[1][2] This makes COX-2 a prime target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[1] Cox-2-IN-34 is a selective inhibitor of COX-2, demonstrating potent anti-inflammatory effects.[4] This document provides detailed protocols for measuring the enzymatic activity of this compound, enabling researchers to accurately assess its inhibitory potential.
Mechanism of Action of COX-2 Inhibitors
COX-2 inhibitors, including this compound, exert their effect by binding to the active site of the COX-2 enzyme, thereby preventing the binding of the natural substrate, arachidonic acid. This blockage inhibits the synthesis of prostaglandins, key mediators of the inflammatory response.[5] The selectivity of this compound for COX-2 over COX-1 is a critical feature, as COX-1 is involved in the protection of the gastric mucosa and platelet aggregation.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified, demonstrating its high selectivity for the COX-2 enzyme.
| Compound | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | 34.86 µM | 0.42 µM | 83 | [4] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Several methods can be employed to measure the activity of COX-2 and the inhibitory effect of compounds like this compound. These include colorimetric, fluorometric, and ELISA-based assays.[6][7] Below is a detailed protocol for a fluorometric assay, which offers high sensitivity and is suitable for high-throughput screening.
Fluorometric Assay for COX-2 Activity and Inhibition
This protocol is adapted from commercially available COX activity assay kits and is designed to measure the peroxidase activity of COX-2. The assay monitors the fluorescence generated by the reaction of a probe with prostaglandin G2 (PGG2), an intermediate product of the COX-2 reaction.
Materials and Reagents:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic Acid (substrate)
-
Fluorometric Probe (e.g., Amplex™ Red or similar)
-
Heme (cofactor)
-
This compound
-
Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~535 nm, Emission ~590 nm)
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare COX Assay Buffer.
-
Prepare a stock solution of Arachidonic Acid in ethanol.
-
Prepare stock solutions of this compound and the positive control (e.g., Celecoxib) in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Prepare a working solution of the fluorometric probe in DMSO or assay buffer as recommended by the manufacturer.
-
Prepare a working solution of Heme in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the following in the specified order:
-
COX Assay Buffer
-
Heme
-
Fluorometric Probe
-
This compound solution (or positive control, or DMSO for the no-inhibitor control).
-
-
Add the diluted recombinant human COX-2 enzyme to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the Arachidonic Acid solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically for 10-20 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the rate of the enzymatic reaction (change in fluorescence intensity per unit time).
-
Normalize the reaction rates to the no-inhibitor control (100% activity).
-
Plot the percentage of COX-2 inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to accurately measure the inhibitory activity of this compound against the COX-2 enzyme. The fluorometric assay is a robust and sensitive method suitable for determining the potency (IC50) of this selective inhibitor. Adherence to these detailed protocols will ensure reproducible and reliable results, facilitating further research and development of novel anti-inflammatory therapeutics.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cox-2-IN-34 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosage, administration, and experimental protocols for the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-34, intended for research purposes.
Introduction
This compound is a potent and selective inhibitor of COX-2, an enzyme implicated in inflammation and pain pathways. Its selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs)[1][2]. These notes are designed to guide researchers in the effective use of this compound in both in vitro and in vivo experimental settings.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available research.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Assay Condition | Source |
| COX-2 IC50 | 0.42 µM | Enzyme Inhibition Assay | [3][4] |
| COX-1 IC50 | 34.86 µM | Enzyme Inhibition Assay | [3] |
| Selectivity Index (COX-1/COX-2) | ~83 | Calculated | [3] |
| Cytotoxicity | No obvious cytotoxicity at 100 µM | RAW264.7 cells (24h incubation) | [3] |
| COX-2 Inhibition | 82% | 10 µM concentration | [3] |
Table 2: In Vivo Data for this compound
| Study Type | Animal Model | Dosage | Administration Route | Key Findings | Source |
| Anti-inflammatory Activity | Carrageenan-induced rat paw edema | 50 mg/kg | Subcutaneous (s.c.), three times | Significant reduction in paw edema, with maximal inhibition of 45.95% at 4 hours.[3][4] | [3] |
| Gastric Safety | Normal male rats | 50 mg/kg | Oral (p.o.), for three days | No gastric ulceration observed.[3] | [3] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway leading to the production of prostaglandins by COX enzymes and the point of inhibition by this compound.
Caption: Simplified COX-2 signaling pathway and inhibition by this compound.
Experimental Protocols
In Vitro Protocols
4.1.1 Cell Culture
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
4.1.2 Prostaglandin E2 (PGE2) Inhibition Assay
This protocol is a general guideline and can be adapted from commercially available PGE2 immunoassay kits.
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 105 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM and pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial PGE2 Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC50 value by non-linear regression analysis.
Caption: Workflow for the in vitro PGE2 inhibition assay.
In Vivo Protocol
4.2.1 Carrageenan-Induced Rat Paw Edema
This is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animals: Male Sprague-Dawley or Wistar rats (150-200 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Acclimatize the animals for at least one week before the experiment.
-
Compound Preparation:
-
Vehicle: A common vehicle for subcutaneous or oral administration is a suspension in 0.5% carboxymethylcellulose (CMC) in saline. Other options include a mixture of PEG400, ethanol, and saline[5].
-
This compound Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 50 mg/kg dose in a 10 mL/kg injection volume, prepare a 5 mg/mL suspension).
-
-
Experimental Procedure:
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle Control
-
This compound (50 mg/kg)
-
Positive Control (e.g., Celecoxib or Indomethacin)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound, vehicle, or positive control via the chosen route (subcutaneous or oral) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 6 hours after the carrageenan injection[3][4].
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Initial paw volume).
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group: % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100.
-
-
Caption: Experimental workflow for the carrageenan-induced rat paw edema model.
Safety Precautions
This compound is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. scbt.com [scbt.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Cox-2 Expression Following Cox-2-IN-34 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of Cyclooxygenase-2 (Cox-2) protein expression using Western blot after treatment with the selective Cox-2 inhibitor, Cox-2-IN-34. This document includes detailed experimental protocols, data presentation guidelines, and visual aids to facilitate reproducible and accurate results.
Introduction to Cox-2 and this compound
Cyclooxygenase-2 (Cox-2) is an enzyme that plays a crucial role in inflammation and pain signaling pathways.[1][2] Unlike the constitutively expressed Cox-1, Cox-2 is typically induced by pro-inflammatory stimuli such as cytokines and growth factors.[3][4] Its involvement in various pathological conditions, including cancer, has made it a significant target for therapeutic intervention.[1][5]
This compound is a potent and selective inhibitor of the Cox-2 enzyme, with an IC50 of 0.42 μM.[6][7] It has demonstrated anti-inflammatory properties and is orally active.[6][8] While Cox-2 inhibitors are known to block the enzymatic activity of Cox-2, their effects on the expression level of the Cox-2 protein itself can be a critical area of investigation in drug development and cellular signaling research. Western blot analysis is a fundamental technique to qualitatively and semi-quantitatively assess changes in Cox-2 protein levels following treatment with compounds like this compound.
Signaling Pathway Overview
The expression of Cox-2 is regulated by a complex network of signaling pathways, often initiated by inflammatory signals. The diagram below illustrates a simplified overview of a common pathway leading to Cox-2 expression.
Experimental Protocols
The following protocols provide a detailed methodology for the Western blot analysis of Cox-2 expression.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells) at an appropriate density in culture dishes and allow them to adhere and grow to 70-80% confluency.
-
Induction of Cox-2 Expression (Optional but Recommended): To study the effect of this compound on induced Cox-2 levels, stimulate the cells with a known inducer such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 6-24 hours) or pro-inflammatory cytokines (e.g., IL-1β, TNF-α).[3]
-
Treatment with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. It is advisable to perform a dose-response experiment (e.g., 0.1, 1, 10 µM). Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).
-
Incubation: Add the this compound containing medium to the cells and incubate for the desired time period (e.g., 6, 12, 24 hours).
Sample Preparation: Protein Lysate
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay). This is crucial for equal loading of protein in the subsequent steps.
Western Blotting
-
Sample Preparation for Electrophoresis:
-
Take an equal amount of protein from each sample (e.g., 20-30 µg) and add an appropriate volume of Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 10% acrylamide). Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the target protein.
-
Run the gel in electrophoresis running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
-
-
Blocking:
-
After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for Cox-2 overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration (e.g., 1:1000).
-
Also, probe a separate membrane (or the same membrane after stripping) with an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to serve as a loading control.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove any unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. The secondary antibody should be diluted in the blocking buffer.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Presentation and Analysis
For clear and comparative analysis, all quantitative data should be summarized in a structured table. The intensity of the Western blot bands should be quantified using densitometry software (e.g., ImageJ). The expression of Cox-2 should be normalized to the corresponding loading control (e.g., β-actin or GAPDH).
| Treatment Group | Concentration (µM) | Normalized Cox-2 Expression (Arbitrary Units) | Standard Deviation |
| Untreated Control | - | 1.00 | ± 0.12 |
| Vehicle Control (DMSO) | - | 0.98 | ± 0.15 |
| This compound | 0.1 | 0.85 | ± 0.10 |
| This compound | 1 | 0.62 | ± 0.08 |
| This compound | 10 | 0.35 | ± 0.05 |
| Positive Control (e.g., Celecoxib) | 10 | 0.40 | ± 0.06 |
Experimental Workflow Diagram
The following diagram outlines the key steps in the Western blot analysis of Cox-2 expression after this compound treatment.
References
- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 3. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Transgenic expression of cyclooxygenase-2 (COX2) causes premature aging phenotypes in mice | Aging [aging-us.com]
- 5. Cyclooxygenase-2 inhibitors: a painful lesson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 2788578-71-0 | MOLNOVA [molnova.com]
Application Notes and Protocols for Cox-2-IN-34 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cox-2-IN-34 is a selective and orally active inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the production of prostaglandins.[1] Overexpression of COX-2 has been implicated in the pathophysiology of numerous diseases, including cancer, by promoting inflammation, angiogenesis, and immunosuppression.[2][3] Consequently, selective COX-2 inhibitors are being investigated as standalone treatments and in combination with other therapeutic agents to enhance efficacy and overcome drug resistance. Preclinical and clinical studies have shown promising results for combining COX-2 inhibitors with chemotherapy, targeted therapies, and immunotherapies in various cancer types.[3][4][5][6]
These application notes provide a comprehensive overview of the preclinical data for this compound and detail protocols for its use in combination with other drugs, based on established methodologies for selective COX-2 inhibitors.
This compound: Preclinical Data Summary
| Parameter | Value | Reference |
| Target | Cyclooxygenase-2 (COX-2) | [1] |
| IC50 (COX-2) | 0.42 μM | [1] |
| IC50 (COX-1) | 34.86 μM | [1] |
| In Vitro Cytotoxicity | No obvious cytotoxicity to RAW264.7 cells at 100 μM (24h) | [1] |
| In Vivo Efficacy | Significant anti-inflammatory effects at 50 mg/kg (s.c.) in a carrageenan-induced rat paw edema model. | [1] |
| In Vivo Safety | No gastric ulceration observed at 50 mg/kg (p.o.) for three days in a normal male rat model. | [1] |
Signaling Pathways
The rationale for utilizing this compound in combination therapies stems from its ability to modulate key signaling pathways involved in oncogenesis and immune response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A cyclooxygenase-2 inhibitor (SC-58125) blocks growth of established human colon cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX 2-inhibitors; a thorough and updated survey into combinational therapies in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the benefits of celecoxib combined with anticancer therapy in advanced non-small cell lung cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cox-2-IN-34 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cox-2-IN-34. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Solubility and Solution Preparation
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. Due to its low aqueous solubility, careful consideration of solvent selection and preparation methods is necessary.
Quantitative Solubility Data
Table 1: Solubility of Celecoxib in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | 0.007 |
| Methanol | 113.94 |
| Ethanol | 63.346 |
| Butanol | 29.030 |
| Octanol | 7.870 |
| Ethylene Glycol | 3.856 |
| Propylene Glycol | 30.023 |
| Polyethylene Glycol (PEG) 400 | 414.804 |
| Dimethyl Sulfoxide (DMSO) | ~16.6 |
| Dimethylformamide (DMF) | ~25 |
Source: Data compiled from multiple sources.[1][2]
Note: this compound is reported to be soluble in DMSO at 25 mg/mL (101.95 mM) with the aid of ultrasonication.[3]
Frequently Asked Questions (FAQs) - Solubility
Q1: What is the best solvent to dissolve this compound?
A1: For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is a reliable choice, with a reported solubility of 25 mg/mL with sonication.[3] For other COX-2 inhibitors, lower alcohols like methanol and ethanol, as well as polyethylene glycol 400 (PEG 400), have shown to be effective solvents.[1][4] A mixture of PEG 400 and ethanol may offer the highest solubilization potential.[4]
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty, try the following:
-
Use fresh, anhydrous DMSO: this compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[3] Use a new, sealed bottle or a properly stored and dried aliquot of DMSO.
-
Apply sonication: Gentle warming (to 37°C) and vortexing can also aid dissolution.
-
Increase the solvent volume: If the compound still does not dissolve, you may be exceeding its solubility limit. Try adding more solvent to decrease the concentration.
Q3: Can I dissolve this compound directly in aqueous buffers for my cell-based assays?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's very low aqueous solubility.[5] To prepare working solutions in aqueous media, first, dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system.
Q4: How does pH affect the solubility of this compound?
A4: For some COX-2 inhibitors, solubility increases significantly with an increase in pH.[4][5] While specific data for this compound is unavailable, if you are working with buffered solutions, consider that its solubility may be greater in alkaline conditions (pH > 7).
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Stability and Storage
Maintaining the stability of this compound is crucial for its efficacy in experiments. Following proper storage and handling guidelines will prevent degradation of the compound.
Storage Conditions
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Source: MedChemExpress.[3]
Frequently Asked Questions (FAQs) - Stability
Q5: How should I store my this compound for long-term use?
A5: For long-term storage, it is best to store this compound as a solid powder at -20°C, where it can be stable for up to 3 years.[3] If you need to store it in solution, prepare aliquots of a stock solution in an appropriate solvent (e.g., DMSO) and store them at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.
Q6: I left my solution of this compound at room temperature overnight. Is it still usable?
A6: While specific room temperature stability data for this compound is not available, it is generally recommended to minimize the time that solutions are kept at room temperature. For other COX-2 inhibitors like Celecoxib, degradation is slow at room temperature when protected from light.[6] However, to ensure the integrity of your compound, it is best practice to prepare fresh working solutions from a frozen stock for each experiment.
Q7: Is this compound sensitive to light?
A7: Many organic compounds are light-sensitive. While there is no specific information on the photosensitivity of this compound, it is good laboratory practice to store solutions in amber vials or tubes and to protect them from direct light exposure.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 245.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Sonicator
-
-
Procedure:
-
Weigh out a desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.45 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube. For 2.45 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly and vortex briefly.
-
Place the tube in a sonicator bath and sonicate until the compound is completely dissolved. The solution should be clear.
-
(Optional) For sterile applications, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Troubleshooting Guide
Table 3: Troubleshooting Common Issues with this compound
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in aqueous solution | The solubility limit in the aqueous buffer has been exceeded. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still low enough to be non-toxic to cells. - Decrease the final concentration of this compound in the working solution. - Prepare the working solution immediately before use. |
| Inconsistent or no biological activity | - Compound degradation due to improper storage. - Inaccurate concentration of the stock solution. - The compound has precipitated out of solution. | - Prepare a fresh stock solution from the solid powder. - Verify the accuracy of the balance used for weighing the compound. - Visually inspect the working solution for any precipitate before adding it to your experiment. |
| Cell toxicity observed at expected non-toxic concentrations | - The concentration of the organic solvent (e.g., DMSO) is too high. - The compound itself is cytotoxic at the tested concentration in your specific cell line. | - Ensure the final concentration of the organic solvent is below the tolerance level of your cells (typically <0.5%). - Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line. |
COX-2 Signaling Pathway
This compound is a selective inhibitor of the Cyclooxygenase-2 (COX-2) enzyme. Understanding the COX-2 signaling pathway is essential for designing experiments and interpreting results.
Caption: The COX-2 signaling pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cox-2-IN-34 Concentration for Cell Viability
Disclaimer: Information regarding a specific compound designated "Cox-2-IN-34" is not currently available in published scientific literature. This guide provides a comprehensive framework for optimizing the concentration of a novel or uncharacterized selective COX-2 inhibitor for cell viability experiments, using principles derived from established research on similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a selective COX-2 inhibitor like this compound?
A selective COX-2 inhibitor primarily functions by binding to and blocking the active site of the cyclooxygenase-2 (COX-2) enzyme.[1] This enzyme is responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules involved in inflammation, pain, and fever.[1] In the context of cancer research, COX-2 is often overexpressed in tumor cells and contributes to processes like cell proliferation, angiogenesis (the formation of new blood vessels), and inhibition of apoptosis (programmed cell death).[2][3][4] By inhibiting COX-2, these compounds aim to reduce the production of pro-inflammatory and pro-tumorigenic prostaglandins.[5]
Q2: I can't find a recommended starting concentration for this compound. Where should I begin?
When working with a novel inhibitor, a systematic approach is crucial. We recommend the following steps:
-
Literature Review for Analogs: Search for published studies on COX-2 inhibitors with similar chemical structures. This can provide a preliminary idea of the effective concentration range.
-
In Vitro Potency Benchmarks: As a general guideline for cell-based assays, potent small molecule inhibitors often show effects in the range of <1-10 μM.[6] Compounds that only show effects at concentrations greater than 10 μM may be acting non-specifically.[6]
-
Perform a Wide-Range Dose-Response Experiment: To establish an initial effective range, test a broad series of concentrations. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM).[7] This will help you identify the concentration range where you observe a biological effect and determine the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed).
Q3: How long should I incubate my cells with this compound before assessing cell viability?
The optimal incubation time can vary depending on the cell type, its doubling time, and the specific endpoint being measured. A common starting point for cell viability assays is 24 to 72 hours.[7]
-
24 hours: Often sufficient to observe initial cytotoxic or cytostatic effects.
-
48-72 hours: Allows for effects on cell proliferation to become more pronounced, especially in slower-growing cell lines.
It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) during your initial characterization to determine the optimal endpoint for your specific experimental system.
Q4: What is the importance of a DMSO control in my experiments?
This compound, like most small molecule inhibitors, is likely dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[8] This stock is then diluted into your cell culture medium. High concentrations of DMSO can be toxic to cells. Therefore, it is critical to include a vehicle control in your experiments. This control should consist of cells treated with the same final concentration of DMSO as your highest drug concentration, but without the inhibitor.[8] This allows you to distinguish the effects of the inhibitor from any effects of the solvent itself. Typically, the final DMSO concentration in the culture medium should be kept below 0.1% to avoid toxicity.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Pipetting errors during compound addition.3. "Edge effects" in the multi-well plate. | 1. Ensure a homogenous single-cell suspension before plating. Mix gently before aliquoting to each well.2. Use calibrated pipettes and be consistent with your technique. When preparing serial dilutions, ensure thorough mixing at each step.3. To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
| No observable effect on cell viability, even at high concentrations | 1. The chosen cell line may not express COX-2 or may not rely on the COX-2 pathway for survival.[7]2. The inhibitor may be inactive or degraded.3. Insufficient incubation time. | 1. Verify COX-2 expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to COX-2 inhibition.2. Ensure the inhibitor has been stored correctly (typically as a powder at -20°C).[8] Prepare fresh stock solutions.3. Increase the incubation time (e.g., up to 72 hours). |
| Excessive cell death in all treated wells, including low concentrations | 1. The inhibitor may have off-target cytotoxic effects at the concentrations tested.2. The starting concentration range is too high for your specific cell line. | 1. This suggests non-specific toxicity. It is crucial to perform a dose-response experiment with a much lower concentration range (e.g., starting in the nanomolar range).2. Re-evaluate your starting concentrations based on a wider dose-response curve. |
| Precipitation of the compound in the culture medium | 1. The inhibitor has low solubility in aqueous media.[6][9] | 1. Observe the working solution under a microscope to confirm precipitation.[8] If observed, consider using a lower concentration or a different solvent system if compatible with your cells. Gentle warming or vortexing during dilution may help, but avoid high temperatures that could degrade the compound.[8] |
| High background signal in the viability assay | 1. For tetrazolium-based assays (like MTT), the inhibitor may be chemically interacting with the reagent.[10]2. High cell density can lead to saturation of the assay signal.[11] | 1. Set up control wells containing media, the inhibitor at various concentrations, and the assay reagent, but no cells. This will reveal any direct chemical reaction.[10]2. Optimize the initial cell seeding density to ensure that at the end of the experiment, the cells are still in the linear range of the assay. |
Data Summary: Efficacy of Various COX-2 Inhibitors
The following table summarizes the reported IC50 values for several known COX-2 inhibitors in different experimental systems. This data can serve as a reference for establishing a potential starting concentration range for a new COX-2 inhibitor like this compound. Note that IC50 values are highly dependent on the assay conditions and the cell line used.
| Compound | Target/Assay | IC50 Value | Reference Cell Line/System |
| Celecoxib | COX-2 Enzyme | 0.78 µM | In vitro enzyme assay |
| HYB34 | COX-2 Enzyme | 0.23 µM | In vitro enzyme assay |
| PYZ16 | COX-2 Enzyme | 0.52 µM | In vitro enzyme assay |
| Celecoxib | Cell Viability | ~10 µM | H9c2 cardiac cells (after 24h) |
| Celecoxib | Cell Viability | 23.9 ± 2.8 µM | BxPC-3 pancreatic cancer cells |
| NS-398 | Cell Proliferation | Dose-dependent reduction | Panc-1 pancreatic cancer cells |
Table 1: Comparative IC50 values for various COX-2 inhibitors.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cells of interest
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[10]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Resazurin (AlamarBlue) Cell Viability Assay
This is a fluorescent assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells.
Materials:
-
Cells of interest
-
This compound
-
96-well black, clear-bottom plates
-
Resazurin solution
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a black-walled plate suitable for fluorescence measurements.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell type.
-
Measurement: Read the fluorescence using a microplate reader with the appropriate filters.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background fluorescence from wells with medium only.
Visualizations
Caption: Workflow for optimizing inhibitor concentration.
Caption: Simplified COX-2 signaling pathway.
Caption: Troubleshooting decision tree for viability assays.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Significance of Cyclooxygenase-2 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
Technical Support Center: Cox-2-IN-34 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cox-2-IN-34 in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo studies with this compound, focusing on formulation, administration, and efficacy.
Formulation & Solubility
Q1: this compound has poor aqueous solubility. How can I prepare a stable formulation for in vivo administration?
A1: Due to its hydrophobic nature, this compound requires a suitable vehicle for solubilization to ensure consistent and effective delivery in vivo. A common strategy for such compounds is the use of a co-solvent system. Based on practices for poorly soluble drugs, a recommended starting formulation for subcutaneous or oral administration in rodents could be a mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG 400) diluted in a physiologically compatible vehicle like saline or a citrate buffer.[1]
A potential formulation could be:
-
10-20% DMSO: To initially dissolve the compound.[2]
-
30-40% PEG 400: As a co-solvent to maintain solubility and improve stability.[1]
-
Remaining volume with sterile saline or a buffer (e.g., 100mM citrate buffer, pH 3.0): To bring the formulation to the final injectable volume and concentration.[1]
Troubleshooting Formulation Issues:
-
Precipitation upon dilution: If the compound precipitates when adding the aqueous component, try increasing the proportion of PEG 400 or using a surfactant like Solutol HS 15.[1] Always add the aqueous phase slowly while vortexing.
-
Viscosity issues: If the formulation is too viscous for easy injection, you may need to adjust the PEG 400 concentration or gently warm the formulation.
-
Stability concerns: Prepare the formulation fresh before each experiment if possible. For storage, refer to the manufacturer's guidelines; typically, solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months.
Q2: What is the maximum safe concentration of DMSO for subcutaneous injection in rats?
A2: While DMSO is an effective solvent, high concentrations can cause local tissue irritation and necrosis upon subcutaneous injection.[3] It is recommended to keep the final concentration of DMSO in the formulation as low as possible. Studies suggest that a DMSO concentration range of 10-20% is generally considered safe for administration in rats.[2] It is crucial to include a vehicle control group in your experiments to account for any effects of the formulation itself.
Administration
Q3: I am observing leakage from the injection site after subcutaneous administration. What could be the cause?
A3: Leakage from the injection site can be due to several factors:
-
Injection volume: Ensure the injection volume is appropriate for the size of the animal. For mice, a subcutaneous injection volume of 100-200 µL is standard, while for rats, it can be higher.
-
Needle withdrawal: After depressing the plunger, wait a few seconds before withdrawing the needle to allow the formulation to disperse within the subcutaneous space.
-
Injection technique: Pinch the skin to create a tent and insert the needle at the base. This ensures the injection is delivered into the subcutaneous space and not intradermally.
Q4: My results are inconsistent between animals. What could be contributing to this variability?
A4: Inconsistent results can stem from variability in drug preparation and administration.
-
Inconsistent formulation: Ensure your formulation is homogenous and the compound is fully dissolved before each injection. Vortex the stock solution before drawing each dose.
-
Inaccurate dosing: Use appropriate syringes and techniques to ensure each animal receives the correct dose.
-
Injection site rotation: If administering multiple doses, rotate the injection sites to avoid localized inflammation or fibrosis that could affect absorption.
Efficacy & Side Effects
Q5: I am not observing the expected anti-inflammatory effect of this compound in my model. What should I check?
A5: Several factors could contribute to a lack of efficacy:
-
Suboptimal dose: The reported effective dose in the carrageenan-induced rat paw edema model is 50 mg/kg.[3] You may need to perform a dose-response study to determine the optimal dose for your specific model.
-
Timing of administration: The timing of drug administration relative to the inflammatory stimulus is critical. For acute inflammation models, pre-treatment is often necessary.
-
Bioavailability issues: If the compound is not being absorbed properly, consider optimizing the formulation as discussed in Q1 or exploring a different route of administration if applicable (e.g., oral gavage, for which this compound has also shown activity).[3]
-
Compound stability: Ensure the compound has not degraded during storage or in the formulation.
Q6: Are there any known side effects of this compound in vivo?
A6: At a dose of 50 mg/kg administered orally for three days, this compound was reported to show no gastric ulceration in a normal male rat model.[3] This is a key advantage of selective COX-2 inhibitors over non-selective NSAIDs. However, it is always important to monitor animals for any signs of adverse effects, such as changes in weight, behavior, or food and water intake.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a key anti-inflammatory model.
| Parameter | Value | Species | Model | Administration Route | Reference |
| Dose | 50 mg/kg | Rat | Carrageenan-induced paw edema | Subcutaneous (s.c.) | [3] |
| Efficacy | 42.90% inhibition of edema at 3 hours | Rat | Carrageenan-induced paw edema | Subcutaneous (s.c.) | [3] |
| 45.95% inhibition of edema at 4 hours | Rat | Carrageenan-induced paw edema | Subcutaneous (s.c.) | [3] | |
| Reported Side Effects | No gastric ulceration | Rat | Normal male rats (3-day oral dosing) | Oral (p.o.) | [3] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG 400 in saline)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Male Sprague-Dawley or Wistar rats (150-200 g)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness with calipers.
-
Compound Administration: Administer this compound (e.g., 50 mg/kg) or the vehicle control subcutaneously or via the desired route.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for the treated group compared to the vehicle control group at each time point using the following formula:
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
Where ΔV is the change in paw volume from baseline.
Visualizations
Caption: Simplified COX-2 signaling pathway in inflammation and the inhibitory action of this compound.
References
How to dissolve Cox-2-IN-34 for laboratory use
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution and handling of Cox-2-IN-34 for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 25 mg/mL.
Q3: Can I dissolve this compound in other organic solvents?
A3: While specific data for this compound is limited, studies on other Cox-2 inhibitors suggest that solvents such as ethanol, methanol, and polyethylene glycol (PEG 400) may also be effective.[3][4][5] It is recommended to test solubility on a small scale before preparing a large stock solution.
Q4: Is this compound soluble in aqueous solutions?
A4: Cox-2 inhibitors, as a class of compounds, generally exhibit poor solubility in aqueous buffers.[4] Direct dissolution in aqueous solutions is not recommended. To prepare an aqueous working solution, it is advisable to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution with the aqueous buffer.
Q5: How should I store the solid compound and stock solutions of this compound?
A5: Solid this compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.
Solubility Data
The following table summarizes the known solubility of this compound and provides a reference for the solubility of other Cox-2 inhibitors in various solvents. This information can be used as a guide for solvent selection.
| Solvent | This compound Solubility | Celecoxib Solubility (mg/mL)[3] | Rofecoxib Solubility (mg/mL)[3] | Meloxicam Solubility (mg/mL)[3] | Nimesulide Solubility (mg/mL)[3] |
| DMSO | 25 mg/mL | - | - | - | - |
| Water | Poor | 0.007 | 0.009 | 0.012 | 0.014 |
| Ethanol | Data not available | 63.346 | 0.683 | 0.354 | 3.320 |
| Methanol | Data not available | 113.94 | 0.835 | 0.382 | 8.812 |
| PEG 400 | Data not available | 414.804 | 11.234 | 3.763 | 63.120 |
Note: The solubility data for Celecoxib, Rofecoxib, Meloxicam, and Nimesulide are provided as a reference for the general solubility of Cox-2 inhibitors and may not be representative of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: inquire with the supplier)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the molecular weight of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
Troubleshooting Guide
This guide addresses common issues that may be encountered when dissolving this compound.
Issue 1: Compound does not fully dissolve in DMSO.
-
Possible Cause: Insufficient mixing or sonication.
-
Solution:
-
Continue to vortex the solution for an additional 2-3 minutes.
-
Increase the sonication time to 15-20 minutes.
-
Gently warming the solution to 37°C may aid in dissolution. However, be cautious as excessive heat may degrade the compound.
-
Issue 2: Precipitation occurs when diluting the DMSO stock solution in an aqueous buffer.
-
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility.
-
Solution:
-
Increase the final concentration of DMSO in the aqueous solution. It is important to note that high concentrations of DMSO can be toxic to cells, so it is crucial to determine the maximum tolerable DMSO concentration for your specific cell line or experiment.
-
Decrease the final concentration of this compound in the working solution.
-
Consider using a different co-solvent system. For some poorly soluble compounds, a mixture of solvents (e.g., DMSO and PEG 400) can improve solubility in aqueous solutions.[3][5]
-
Prepare the working solution by adding the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion.
-
Issue 3: The solution appears cloudy or has a precipitate after storage.
-
Possible Cause: The compound may have precipitated out of solution due to temperature fluctuations or exceeding its solubility limit at the storage temperature. The solvent may have absorbed water, reducing the solubility of the compound.
-
Solution:
-
Warm the solution to room temperature or 37°C and vortex or sonicate to try and redissolve the precipitate.
-
Ensure that anhydrous DMSO was used for the initial stock solution preparation.
-
Store the stock solution in tightly sealed vials to prevent moisture absorption.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway of COX-2 inhibition.
References
Cox-2-IN-34 experimental controls and best practices
Welcome to the technical support center for Cox-2-IN-34. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for the use of this compound, a selective cyclooxygenase-2 (COX-2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and orally active inhibitor of cyclooxygenase-2 (COX-2).[1] Its mechanism of action is the specific inhibition of the COX-2 enzyme, which is a key mediator of inflammation and pain.[2][3] Unlike non-selective NSAIDs, this compound has a much lower affinity for the COX-1 isoform, which is involved in maintaining the gastric mucosa and platelet function.[2][3] This selectivity is intended to reduce the gastrointestinal side effects associated with traditional NSAIDs.[2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder. Recommended storage conditions are:
-
Powder: -20°C for 3 years, or 4°C for 2 years.
-
In solvent: -80°C for 6 months, or -20°C for 1 month.[1]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 2.45 mg of this compound (Molecular Weight: 245.23 g/mol ) in 1 mL of DMSO. Use ultrasonic agitation if necessary to ensure complete dissolution.[1]
Troubleshooting Guide
Q1: I am observing precipitation of this compound in my cell culture medium. What should I do?
Precipitation in aqueous media is a common issue with hydrophobic small molecules. Here are some steps to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and contribute to compound precipitation.
-
Pre-warming the Medium: Before adding the this compound stock solution, warm your cell culture medium to 37°C.
-
Method of Addition: Add the stock solution to the medium dropwise while gently vortexing or swirling the tube to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Solubility Enhancers: For particularly problematic cases, consider the use of solubility-enhancing agents like polyethylene glycol (PEG) or formulating the compound in a different vehicle, though this will require careful validation to ensure the vehicle itself does not affect your experimental outcomes.[4]
Q2: I am not observing the expected inhibitory effect of this compound on PGE2 production in my cell-based assay. What are some possible causes?
Several factors could contribute to a lack of efficacy in a cell-based assay:
-
Cell Health and Stimulation: Ensure your cells (e.g., RAW264.7 macrophages) are healthy and properly stimulated to induce COX-2 expression. Lipopolysaccharide (LPS) is a common stimulant for inducing COX-2 in these cells.[5][6] Confirm that your LPS is active and used at an appropriate concentration (e.g., 100 ng/mL).
-
Inhibitor Concentration and Incubation Time: The inhibitory effect is dose- and time-dependent. You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A concentration of 10 µM has been shown to achieve 82% inhibition of COX-2.[1]
-
Compound Degradation: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Assay Sensitivity: Verify that your prostaglandin E2 (PGE2) detection method (e.g., ELISA) is sensitive enough to detect changes in its concentration.
Q3: Are there any potential off-target effects of this compound that I should be aware of?
While this compound is a selective COX-2 inhibitor, it is important to consider potential off-target effects, as can be the case with any small molecule inhibitor. Some general considerations for selective COX-2 inhibitors include:
-
Cardiovascular Effects: Some selective COX-2 inhibitors have been associated with an increased risk of cardiovascular events.[2][3][7] This is thought to be due to the inhibition of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, without a concurrent inhibition of pro-thrombotic thromboxane A2 (TXA2), which is primarily produced by COX-1.[3]
-
Renal Effects: COX-2 is constitutively expressed in the kidneys and plays a role in renal function. Inhibition of COX-2 can potentially affect renal blood flow and salt and water balance.[8]
-
COX-1 Inhibition at High Concentrations: While highly selective, at very high concentrations, this compound may begin to inhibit COX-1. It is crucial to use the lowest effective concentration to maintain selectivity.
Quantitative Data Summary
| Parameter | Value | Species | Assay |
| IC50 (COX-2) | 0.42 µM | Not specified | Enzyme Assay |
| IC50 (COX-1) | 34.86 µM | Not specified | Enzyme Assay |
| Inhibition of COX-2 | 82% at 10 µM | Not specified | Enzyme Assay |
| Cytotoxicity | No obvious cytotoxicity at 100 µM for 24h | Mouse | RAW264.7 cells |
| In vivo Efficacy | Significant anti-inflammatory effects at 50 mg/kg (s.c.) | Rat | Carrageenan-induced paw edema |
Data sourced from MedchemExpress.[1]
Experimental Protocols
In Vitro Assay: Inhibition of PGE2 Production in LPS-Stimulated RAW264.7 Macrophages
This protocol outlines a method to assess the inhibitory effect of this compound on prostaglandin E2 (PGE2) production in a murine macrophage cell line.
Materials:
-
RAW264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
PGE2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.[9]
-
Pre-treatment with Inhibitor: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration). Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to induce COX-2 expression and PGE2 production.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the anti-inflammatory activity of compounds.[1][10][11][12]
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound subcutaneously (s.c.) at a dose of 50 mg/kg. A vehicle control group should also be included.[1]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours after the carrageenan injection.
-
Data Analysis: The degree of paw edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Visualizations
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
Caption: In vitro experimental workflow for testing this compound.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
Technical Support Center: Addressing Variability in Cox-2-IN-34 Experimental Results
Welcome to the technical support center for Cox-2-IN-34. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective Cox-2 inhibitor. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format to help you address variability and achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and orally active inhibitor of cyclooxygenase-2 (COX-2).[1] As a resveratrol amide derivative, it exerts its anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation and pain.[1][2] Its selectivity for COX-2 over COX-1 is a key feature, suggesting a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[3]
Q2: What are the primary experimental applications of this compound?
This compound is primarily used in research to investigate the role of COX-2 in various physiological and pathological processes. Common applications include:
-
Studying inflammation and pain pathways.
-
Investigating the role of COX-2 in cancer cell proliferation, angiogenesis, and apoptosis.[4][5][6][7]
-
Evaluating the therapeutic potential of selective COX-2 inhibition in preclinical models of diseases such as arthritis and cancer.
Q3: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for COX-2 is approximately 0.42 µM.[1] In contrast, its IC50 for COX-1 is significantly higher, demonstrating its selectivity for the COX-2 isoform.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during experiments with this compound.
Inconsistent IC50 Values
Q: Why am I observing high variability in the IC50 values for this compound in my enzyme activity assays?
A: Several factors can contribute to inconsistent IC50 values for COX-2 inhibitors. Consider the following:
-
Time-Dependent Inhibition: Many selective COX-2 inhibitors, including resveratrol derivatives, exhibit time-dependent inhibition.[2] This means the inhibitor binds to the enzyme over time, leading to increased potency. Ensure that you are pre-incubating the enzyme with this compound for a consistent and sufficient duration before adding the substrate (arachidonic acid). A pre-incubation time of 10-15 minutes at 37°C is a good starting point.[8]
-
Assay Conditions: The composition of your assay buffer, including the concentration of co-factors like heme, can influence enzyme activity and inhibitor potency. Use a consistent and optimized buffer system for all experiments.
-
Substrate Concentration: The concentration of arachidonic acid can affect the apparent IC50 value. Ensure you are using a substrate concentration at or below the Km of the enzyme for competitive inhibitors.
-
Enzyme Purity and Activity: The source and purity of the COX-2 enzyme can vary. Use a high-quality, purified enzyme and ensure its activity is consistent between batches.
-
Solvent Effects: this compound is typically dissolved in DMSO. High concentrations of DMSO in the final assay volume can inhibit enzyme activity. Keep the final DMSO concentration below 1% and include a solvent control in your experiments.
Variability in Cell-Based Assays
Q: My results from cell viability assays (e.g., MTT, MTS) after treatment with this compound are not reproducible. What could be the cause?
A: Variability in cell-based assays can arise from several sources:
-
Cell Density: Ensure that you are seeding a consistent number of cells in each well. Overly confluent or sparse cultures can respond differently to treatment. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Compound Solubility and Stability: this compound, like other resveratrol derivatives, may have limited solubility and stability in aqueous cell culture media.[9][10] Prepare fresh dilutions of the compound from a concentrated stock in DMSO for each experiment. Visually inspect the media for any precipitation after adding the compound.
-
Treatment Duration: The dose-dependent effects of COX-2 inhibitors can also be time-dependent.[11] Optimize the incubation time with this compound to observe a consistent effect. A time-course experiment can help determine the optimal endpoint.
-
Metabolism of the Compound: Cells can metabolize compounds over time, leading to a decrease in the effective concentration. This can be a factor in longer-term assays.
-
Cell Line Specific Effects: The expression level of COX-2 can vary significantly between different cell lines, which will influence the sensitivity to a selective COX-2 inhibitor.[4] Some effects of COX-2 inhibitors have also been shown to be independent of COX-2 expression.[12]
Western Blotting Issues
Q: I am having trouble detecting a consistent change in Cox-2 protein expression by Western blot after treatment with this compound. What should I check?
A: Western blotting for membrane-bound proteins like COX-2 can be challenging. Here are some troubleshooting tips:
-
Antibody Specificity: Ensure your primary antibody is specific for COX-2 and does not cross-react with COX-1 or other proteins. False-positive bands can be a problem with some COX-2 antibodies.[13] It is crucial to include appropriate controls, such as lysates from cells known to be COX-2 positive and negative.
-
Protein Extraction: Use a lysis buffer appropriate for extracting membrane proteins. RIPA buffer or other buffers containing detergents like NP-40 are often recommended. Ensure complete cell lysis by incubating on ice and centrifuging to remove insoluble debris.
-
Gel Electrophoresis and Transfer: COX-2 is a relatively large protein (~70-72 kDa). Ensure your gel percentage and transfer conditions are optimized for this molecular weight. A wet transfer overnight at 4°C may be more efficient than a semi-dry transfer for larger proteins.
-
Loading Controls: Use a reliable loading control to normalize your results. Beta-actin is commonly used, but for membrane proteins, a membrane-associated protein like Na+/K+ ATPase may be more appropriate.
-
Induction of Cox-2 Expression: In many cell lines, COX-2 expression is low under basal conditions and needs to be induced with stimuli like lipopolysaccharide (LPS) or pro-inflammatory cytokines (e.g., IL-1β, TNF-α). If you are not seeing a baseline level of COX-2, you may need to induce its expression before treating with the inhibitor.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and a Reference Compound
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | COX-2 | 0.42 | 83 |
| COX-1 | 34.86 | ||
| Celecoxib | COX-2 | 0.04 | 375 |
| COX-1 | 15 |
Data for this compound from MedChemExpress. Data for Celecoxib from various sources for comparison.
Table 2: IC50 Values of Celecoxib (a reference COX-2 inhibitor) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | ~25-50 |
| HT-29 | Colon Cancer | ~50 |
| MCF-7 | Breast Cancer | ~30-60 |
| PC-3 | Prostate Cancer | ~25-50 |
| A549 | Lung Cancer | ~40-80 |
These are approximate values from various studies and can vary based on experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of adherent cells.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blotting for Cox-2 Expression
This protocol describes the detection of COX-2 protein levels in cell lysates.
Materials:
-
Cells treated with or without this compound and/or an inducing agent (e.g., LPS).
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against COX-2
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Wash cell monolayers with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-COX-2 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
Cox-2 Enzyme Activity Assay (Non-Kit Based)
This protocol outlines a general method for measuring COX-2 activity by detecting the production of Prostaglandin E2 (PGE2) via an ELISA.
Materials:
-
Purified recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing co-factors)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
This compound
-
DMSO
-
PGE2 ELISA kit
-
96-well plates
-
Incubator
Procedure:
-
Prepare a working solution of COX-2 enzyme in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the desired concentrations of this compound (dissolved in DMSO). Include a vehicle control (DMSO).
-
Add the COX-2 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate at 37°C for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of a non-selective COX inhibitor or by acidification).
-
Quantify the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of COX-2 induction and inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.
References
- 1. Synthesis and biological evaluation of resveratrol amide derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, COX-2 Inhibition and Anticancer Activity of Sclerotiorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Improved stability of trans-resveratrol in aqueous solutions by carboxymethylated (1,3/1,6)-β-D-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-dependence of COX-2 selectivity of coxibs – PharmaNUS [blog.nus.edu.sg]
- 12. Resveratrol Induces Oxidative Stress and Downregulates GPX4 and xCT to Activate the Ferroptosis Pathway for Anti-Bladder Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential misidentification of cyclooxygenase-2 by Western blot analysis and prevention through the inclusion of appropriate controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of Cox-2-IN-34 in primary cells
Welcome to the technical support center for Cox-2-IN-34. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in primary cell cultures while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and orally active inhibitor of cyclooxygenase-2 (COX-2).[1][2] Its primary mechanism of action is to block the COX-2 enzyme, which catalyzes the conversion of arachidonic acid into prostaglandins, such as prostaglandin E2 (PGE2).[3][4] Prostaglandins are key mediators of inflammation and pain.[3] By selectively targeting COX-2, it aims to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][5]
Q2: What is the recommended starting concentration for this compound in primary cells?
A2: The IC50 of this compound for COX-2 is 0.42 μM.[1][2] For cell-based assays, a starting point is often 10-100 times the IC50 value. However, primary cells are often more sensitive than immortalized cell lines. While a concentration of 100 μM for 24 hours showed no obvious cytotoxicity in RAW264.7 macrophage-like cells, it is crucial to perform a dose-response experiment in your specific primary cell type to determine the optimal, non-toxic concentration.[1] We recommend starting with a concentration range of 0.1 μM to 20 μM.
Q3: How should I prepare and store a stock solution of this compound?
A3: Like many small molecule inhibitors, this compound may have limited aqueous solubility.[6][7][8] It is recommended to prepare a high-concentration stock solution in a solvent such as DMSO. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock solution in pre-warmed cell culture medium and mix thoroughly to ensure it is fully dissolved. The final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q4: Can cytotoxicity be an on-target effect of this compound?
A4: Yes, in some cases, cytotoxicity can be a direct result of COX-2 inhibition. Some cell types, including certain mesenchymal stromal cells, may rely on PGE2 for proliferation and survival in an autocrine manner.[9] Inhibiting COX-2 in these cells can lead to reduced viability. Additionally, in some cancer cell lines, COX-2 inhibition has been shown to induce apoptosis by blocking pro-survival signaling pathways like Akt.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cells.
| Issue | Potential Cause | Recommended Solution |
| High cell death observed at expected non-toxic concentrations. | 1. Compound Precipitation: The inhibitor may have precipitated out of the culture medium due to poor solubility, leading to cytotoxic aggregates. 2. Primary Cell Sensitivity: The specific primary cell type may be highly sensitive to COX-2 inhibition or off-target effects. 3. Solvent Cytotoxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Visually inspect the culture medium for any precipitate after adding the inhibitor. Ensure the stock solution is fully dissolved before dilution. Consider reducing the final concentration or using a solubilizing agent if solubility is an issue.[6][7][8] 2. Perform a detailed dose-response and time-course experiment to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). Use the lowest effective concentration for your experiments.[12] 3. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Run a solvent-only control. |
| Inconsistent results between experiments. | 1. Stock Solution Instability: Repeated freeze-thaw cycles of the stock solution may have degraded the compound. 2. Variability in Primary Cells: Primary cells can have high batch-to-batch variability. 3. Serum Protein Binding: The concentration of serum in the culture medium can affect the free concentration of the inhibitor.[13] | 1. Aliquot the stock solution into single-use tubes to avoid multiple freeze-thaw cycles.[12] 2. Use cells from the same donor and passage number where possible. Thoroughly characterize your primary cells. 3. Maintain a consistent serum concentration across all experiments. If you suspect serum binding is an issue, you may need to perform experiments in reduced-serum or serum-free media, after adapting the cells. |
| No effect of the inhibitor observed. | 1. Compound Inactivity: The compound may have degraded. 2. Low COX-2 Expression: The primary cells may not express COX-2 or express it at very low levels. 3. Incorrect Concentration: The concentration used may be too low to effectively inhibit COX-2 in your cell system. | 1. Use a fresh aliquot of the stock solution. Verify the activity of the inhibitor in a positive control cell line known to express COX-2. 2. Confirm COX-2 expression in your primary cells at the protein level (e.g., by Western blot or immunofluorescence) before and after any stimulation. 3. Increase the concentration of the inhibitor, being mindful of potential cytotoxicity. |
| Is the observed cytotoxicity on-target or off-target? | 1. On-Target Effect: Cell death is due to the inhibition of COX-2 and the subsequent depletion of prostaglandins.[9] 2. Off-Target Effect: The inhibitor is affecting other cellular targets, leading to cytotoxicity. Some NSAIDs have been reported to have COX-independent effects, such as caspase inhibition.[14] | 1. Perform a "rescue" experiment by adding exogenous PGE2 to the culture along with this compound. If the addition of PGE2 reverses the cytotoxicity, it suggests an on-target effect.[9] 2. If the rescue experiment is unsuccessful, the cytotoxicity is more likely due to an off-target effect. In this case, using a lower concentration of the inhibitor is the primary strategy. Comparing the effects with another selective COX-2 inhibitor with a different chemical structure can also be informative.[12] |
Quantitative Data Summary
| Compound | Target | IC50 | Selectivity | Notes |
| This compound | COX-2 | 0.42 μM | Selective for COX-2 over COX-1 (COX-1 IC50 = 34.86 μM) | Shows no obvious cytotoxicity at 100 μM for 24h in RAW264.7 cells.[1] |
| Celecoxib | COX-2 | ~0.05 μM | Selective for COX-2 | A commonly used reference compound.[15] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound in Primary Cells
-
Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your complete cell culture medium. Also, prepare a 2x solvent control. A typical concentration range to test would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 μM.
-
Treatment: Remove half of the medium from each well and add an equal volume of the 2x concentrated inhibitor or solvent control. This brings the final volume and concentrations to 1x.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable assay, such as the MTT or CCK-8 assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viability relative to the solvent control for each concentration. Plot the results on a graph with concentration on the x-axis (log scale) and percent viability on the y-axis. Use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.
Protocol 2: Prostaglandin E2 (PGE2) Rescue Experiment
-
Experimental Setup: Design your experiment with the following conditions:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound at a cytotoxic concentration (e.g., at or above the CC50)
-
This compound + exogenous PGE2 (a typical concentration for rescue is 1-10 μM, but should be optimized)
-
PGE2 alone
-
-
Treatment: Add the respective compounds to your primary cell cultures.
-
Incubation: Incubate for the same duration as in the cytotoxicity assay where cell death was observed.
-
Assessment: Evaluate cell viability as described in Protocol 1.
-
Interpretation: If the viability of the cells treated with this compound + PGE2 is significantly higher than those treated with this compound alone and is closer to the vehicle control, this indicates that the cytotoxicity is likely an on-target effect.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Adverse Effects of COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cyclooxygenase-2 inhibitor celecoxib induces apoptosis by blocking Akt activation in human prostate cancer cells independently of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. colorado.edu [colorado.edu]
- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Cox-2-IN-34 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective Cox-2 inhibitor, Cox-2-IN-34. The focus is on addressing potential issues with oral bioavailability in animal studies, a common challenge for poorly water-soluble compounds.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions
Q1: What is this compound, and what are its key properties?
A1: this compound is a selective and orally active inhibitor of the cyclooxygenase-2 (COX-2) enzyme, with an IC50 of 0.42 μM.[1] It has demonstrated anti-inflammatory effects in animal models.[1] Like many small molecule inhibitors, its low aqueous solubility can present challenges for achieving consistent and optimal oral bioavailability in preclinical studies.
Q2: Why is the bioavailability of this compound a concern in animal studies?
A2: The bioavailability of orally administered drugs is heavily dependent on their solubility and permeability. For compounds with poor aqueous solubility, like many selective Cox-2 inhibitors, dissolution in the gastrointestinal fluids can be the rate-limiting step for absorption.[2] Inconsistent or low bioavailability can lead to variability in experimental results and an underestimation of the compound's therapeutic potential.
Q3: What are the common signs of poor oral bioavailability in my animal study?
A3: Indicators of poor oral bioavailability include:
-
High variability in plasma drug concentrations between individual animals.
-
A disproportionately low increase in plasma concentration with an increase in dose.
-
Lack of a clear dose-response relationship in efficacy studies.
-
Low peak plasma concentrations (Cmax) and overall drug exposure (Area Under the Curve - AUC).
Q4: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A4: The main approaches focus on enhancing the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal tract. These strategies can be broadly categorized into:
-
Particle Size Reduction: Increasing the surface area of the drug particles.[3]
-
Amorphous Formulations: Utilizing the higher energy state of an amorphous form compared to a crystalline one.[1]
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle to facilitate absorption.[1][4]
Troubleshooting Guide: Low or Variable Bioavailability of this compound
Problem: You are observing low plasma concentrations and high variability after oral administration of this compound to your animals.
Solution 1: Particle Size Reduction - Nanomilling
This technique increases the surface area-to-volume ratio of the drug, leading to a faster dissolution rate.[5]
-
Experimental Protocol: Preparation of a Nanosuspension by Wet Media Milling
-
Preparation of the Slurry:
-
Disperse this compound in an aqueous solution containing a stabilizer (e.g., a polymer like hydroxypropyl methylcellulose (HPMC) or a surfactant like polysorbate 80). A typical starting concentration is 1-10% w/v for the drug and 0.5-2% w/v for the stabilizer.
-
-
Milling:
-
Introduce the slurry into a bead mill containing milling media (e.g., yttria-stabilized zirconium oxide beads, 0.1-0.5 mm in diameter).
-
Mill at a high speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 1-4 hours). The milling process should be carried out in a temperature-controlled vessel to prevent overheating.
-
-
Separation and Characterization:
-
Separate the nanosuspension from the milling media.
-
Characterize the particle size distribution using dynamic light scattering (DLS). The target particle size is typically below 500 nm.
-
-
Dosage Formulation:
-
The resulting nanosuspension can be directly used for oral gavage or can be dried (e.g., by freeze-drying or spray-drying) to produce a powder for reconstitution.
-
-
Solution 2: Amorphous Formulation - Solid Dispersion
Dispersing the drug in a solid, water-soluble carrier in an amorphous state can significantly enhance its dissolution rate.[2][6]
-
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution:
-
Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, HPMC, or a polyethylene glycol (PEG)) in a common volatile organic solvent (e.g., methanol, ethanol, or acetone). A typical drug-to-carrier ratio to start with is 1:1 to 1:4 (w/w).[6]
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to minimize potential degradation.
-
-
Drying and Pulverization:
-
Dry the resulting solid film or mass in a vacuum oven overnight to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
-
Characterization and Formulation:
-
Confirm the amorphous nature of the drug in the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
The resulting powder can be suspended in an appropriate vehicle (e.g., water with a suspending agent) for oral administration.
-
-
Solution 3: Lipid-Based Formulation - Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4][7]
-
Experimental Protocol: Preparation of a SEDDS Formulation
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
-
Formulation Development:
-
Based on the solubility data, select an oil, a surfactant, and a co-surfactant.
-
Prepare various formulations by mixing the selected excipients in different ratios.
-
Dissolve this compound in the mixture with gentle heating and vortexing until a clear solution is obtained.
-
-
Self-Emulsification Assessment:
-
Add a small volume (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of distilled water or simulated gastric fluid with gentle stirring.
-
Observe the rate of emulsification and the appearance of the resulting emulsion. A rapid formation of a clear or bluish-white emulsion is desirable.
-
-
Characterization and Administration:
-
Characterize the droplet size of the resulting emulsion using DLS. A droplet size of less than 200 nm is generally preferred for self-nanoemulsifying drug delivery systems (SNEDDS).
-
The liquid SEDDS formulation can be filled into capsules for administration or administered directly via oral gavage.
-
-
Quantitative Data and Comparative Analysis
While specific pharmacokinetic data for this compound is not publicly available, the following tables provide data for other selective Cox-2 inhibitors in rats. This information can serve as a benchmark for what might be expected and can help in setting experimental goals.
Table 1: Pharmacokinetic Parameters of Selective Cox-2 Inhibitors in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Vitacoxib | 18 | 450.19 ± 96.23 | 5.00 ± 2.00 | 4895.73 ± 604.34 | [8] |
| Rofecoxib | 5 | - | 0.5 | - | [9] |
| Lumiracoxib | 10 | 1450 ± 160 | ~1.5 | - | [10] |
| Celecoxib | - | - | - | - | Data not available in a comparable format |
Note: The absence of complete data for all compounds highlights the variability in reported preclinical pharmacokinetic studies.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Cox-2 signaling pathway and a general workflow for preparing a solid dispersion to enhance bioavailability.
Caption: The Cox-2 signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic–pharmacodynamic modelling of the analgesic effects of lumiracoxib, a selective inhibitor of cyclooxygenase-2, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Cox-2-IN-34 in Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Cox-2-IN-34 in their cancer models. The information is based on established mechanisms of resistance to selective COX-2 inhibitors and strategies to circumvent them.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandin H2, which is a precursor for various prostaglandins, including prostaglandin E2 (PGE2).[4] In many cancers, COX-2 is overexpressed and the resulting PGE2 promotes tumor growth, proliferation, angiogenesis, and immune evasion.[5][6] By inhibiting COX-2, this compound aims to reduce PGE2 levels and thereby suppress these pro-tumorigenic processes.[7][8]
Q2: What are the known mechanisms of resistance to COX-2 inhibitors in cancer cells?
A2: Resistance to COX-2 inhibitors like this compound can be multifactorial. Key mechanisms include:
-
Upregulation of the COX-2/PGE2 Axis: Tumor cells may develop resistance by further increasing the expression of COX-2, overwhelming the inhibitory effect of the drug.[9][10]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to maintain proliferation and survival, even when the COX-2 pathway is inhibited.
-
Cancer Stem Cell (CSC) Plasticity: The COX-2/PGE2 pathway is known to support the maintenance of cancer stem cells.[11] These cells are inherently resistant to many therapies and can repopulate the tumor.[11]
-
Multidrug Resistance (MDR) Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein (Pgp), can actively remove this compound from the cancer cell, reducing its intracellular concentration and efficacy.[12][13]
-
COX-2 Independent Mechanisms: Some cancer cells may not rely on the COX-2 pathway for their growth, rendering a COX-2 inhibitor ineffective.[14][15]
Q3: Is there a role for this compound in combination with other therapies?
A3: Yes, combination therapy is a promising strategy.[6][16] Preclinical studies suggest that combining COX-2 inhibitors with chemotherapy, targeted therapies, and immunotherapies can enhance anti-tumor activity and overcome resistance.[10][16] For example, COX-2 inhibitors can improve the efficacy of chemotherapy by preventing the development of multidrug resistance and can enhance immunotherapy by reducing the immunosuppressive tumor microenvironment.[7][10][12]
Troubleshooting Guide
Problem 1: My cancer cell line shows little to no response to this compound monotherapy.
| Possible Cause | Suggested Solution |
| Low or absent COX-2 expression. | Confirm COX-2 expression levels in your cell line via Western Blot or qPCR. If expression is low, this cell line may not be a suitable model for this compound monotherapy. |
| Pre-existing resistance mechanisms. | Investigate baseline expression of multidrug resistance proteins (e.g., P-glycoprotein/MDR1).[9] Assess the activity of known bypass signaling pathways (e.g., EGFR, Akt). |
| Sub-optimal drug concentration or treatment duration. | Perform a dose-response curve (e.g., using a cell viability assay) to determine the IC50 of this compound for your specific cell line. Optimize the treatment duration based on your experimental goals. |
Problem 2: My cancer cells develop resistance to this compound over time.
| Possible Cause | Suggested Solution |
| Acquired upregulation of COX-2 or downstream targets. | Compare COX-2 and PGE2 levels in your resistant cell line versus the parental (sensitive) line. Increased levels may indicate on-target resistance. |
| Emergence of a cancer stem cell-like population. | Evaluate the expression of CSC markers (e.g., SOX-2, OCT3/4, NANOG) and perform sphere formation assays.[11] Consider combination therapy with a CSC-targeting agent. |
| Induction of multidrug resistance (MDR) proteins. | Assess the expression and function of P-glycoprotein (Pgp) in the resistant cells.[12][13] A combination with a Pgp inhibitor could restore sensitivity. |
| Activation of an immune escape mechanism. | If working in an in vivo model, analyze the tumor microenvironment. COX-2 inhibition can be combined with immune checkpoint inhibitors to overcome immune evasion.[7][10] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on COX-2 inhibitors, providing context for expected experimental outcomes.
Table 1: In Vivo Efficacy of Celecoxib (a representative COX-2 inhibitor)
| Cancer Model | Treatment | Dosage | Outcome | Reference |
| A549 Lung Tumor | Celecoxib Injection | 30 mg/kg | Decreased tumor volume | [17] |
| Panc-1 Pancreatic Tumor | Oral Celecoxib | 1500 ppm | Decreased tumor volume and weight | [17] |
| DMBA-induced Tumor | Oral Celecoxib | 1500 ppm | Significant decrease in tumor volume | [17] |
| Rat Carcinogenesis | Celecoxib | 1000 mg/kg | Inhibited carcinogenesis and cancer development | [17] |
Table 2: Association of COX-2 Expression with Chemoresistance in Hypopharyngeal Carcinoma
| Patient Response to Chemotherapy | Median Pretreatment COX-2 Expression | P-value | Reference |
| No Pathological Response | 44% | 0.03 | [11] |
| Pathological Response | 22% | [11] |
Experimental Protocols
Protocol 1: Western Blot for COX-2 and P-glycoprotein (Pgp) Expression
-
Cell Lysis: Grow sensitive and resistant cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2 (e.g., 1:1000 dilution) and P-gp (e.g., 1:500 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Sphere Formation Assay for Cancer Stem Cell Activity
-
Cell Seeding: Dissociate cells into a single-cell suspension. Seed 500-1000 cells per well in ultra-low attachment 6-well plates.
-
Culture Medium: Culture the cells in serum-free DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).
-
Treatment: Add this compound or vehicle control to the medium at the desired concentration.
-
Incubation: Incubate the plates for 7-14 days, adding fresh medium and growth factors every 2-3 days.
-
Quantification: Count the number of spheres (spheroids > 50 µm in diameter) in each well under a microscope. Compare the sphere formation efficiency between treated and control groups.
Visualizations: Pathways and Workflows
Caption: Mechanism of action of this compound on the COX-2/PGE2 signaling pathway.
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Rationale for combining this compound with other cancer therapies.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 5. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]
- 8. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of COX-2 in Colon Cancer Modulates Tumor Growth and MDR-1 Expression to Enhance Tumor Regression in Therapy-Refractory Cancers In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. COX-2 upregulation by tumour cells post-chemotherapy fuels the immune evasive dark side of cancer inflammation [cell-stress.com]
- 11. Cyclooxygenase-2 expression is associated with chemoresistance through cancer stemness property in hypopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Celecoxib Prevents Doxorubicin-Induced Multidrug Resistance in Canine and Mouse Lymphoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. COX 2-inhibitors; a thorough and updated survey into combinational therapies in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of different Cox-2 inhibitors
Selective cyclooxygenase-2 (COX-2) inhibitors were developed to provide the anti-inflammatory and analgesic effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with cyclooxygenase-1 (COX-1) inhibition. This guide provides a detailed comparison of the efficacy, selectivity, and pharmacokinetic properties of four prominent COX-2 inhibitors: celecoxib, rofecoxib, etoricoxib, and valdecoxib. While rofecoxib and valdecoxib have been withdrawn from the market due to cardiovascular safety concerns, their data are included for a comprehensive historical and scientific comparison.
The Cyclooxygenase (COX) Signaling Pathway
The therapeutic and adverse effects of NSAIDs are mediated through their inhibition of the two COX isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and mediate platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation. The goal of selective COX-2 inhibitors is to specifically target the inflammatory pathway while sparing the protective functions of COX-1.
In Vitro Selectivity and Potency
The primary measure of a COX-2 inhibitor's specificity is its selectivity ratio, calculated from the 50% inhibitory concentrations (IC50) for COX-1 and COX-2. A higher ratio indicates greater selectivity for COX-2. The following table summarizes the IC50 values and selectivity ratios for the four coxibs, primarily from human whole blood assays, which provide a more physiologically relevant measure than purified enzyme assays.
| Drug | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 0.05 - 0.24 | 21.9 | 7.6 - 30 |
| Rofecoxib | 0.5 - 0.53 | 18.8 | 35 - 36 |
| Etoricoxib | 1.1 | 116 | 106 |
| Valdecoxib | 0.005 - 0.24 | 21.9 - 150 | 30 - >30,000 |
Data compiled from multiple sources including human whole blood and recombinant enzyme assays.[1][2][3][4][5][6]
Valdecoxib demonstrated the highest potency against COX-2 in recombinant enzyme assays.[1][4] In the more clinically relevant human whole blood assay, etoricoxib showed the highest selectivity ratio.[2][3]
Pharmacokinetic Properties
The pharmacokinetic profiles of COX-2 inhibitors influence their dosing regimens and duration of action. Key parameters are summarized below.
| Parameter | Celecoxib | Rofecoxib | Etoricoxib | Valdecoxib |
| Bioavailability | ~22-40% | ~93% | ~83% | Not specified |
| Time to Peak (Tmax) | 2-4 hours | 2-3 hours | 1 hour | 2.25-3 hours |
| Half-life (t½) | ~11 hours | ~17 hours | ~22-25 hours | 8-11 hours |
| Protein Binding | ~97% | ~87% | ~92% | ~98% |
| Primary Metabolism | CYP2C9 | Cytosolic reduction | CYP3A4, 2C9, 2D6, 1A2, 2E1 | CYP3A4, 2C9 |
Data compiled from multiple sources.[7][8][9][10][11]
Etoricoxib has the longest half-life, allowing for once-daily dosing.[11] Celecoxib's metabolism is primarily dependent on CYP2C9, and genetic variations in this enzyme can alter its pharmacokinetics.[8]
Clinical Efficacy in Osteoarthritis
Numerous clinical trials have compared the efficacy of COX-2 inhibitors to each other and to traditional NSAIDs in patients with osteoarthritis (OA). The primary endpoints in these studies are typically improvements in pain, physical function, and patient global assessment, often measured using the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).
| Comparison | Condition | Key Efficacy Findings | Reference(s) |
| Etoricoxib vs. Celecoxib | Osteoarthritis | Etoricoxib (30 mg once daily) was non-inferior to celecoxib (200 mg once daily) over 12 and 26 weeks; both were superior to placebo. | [12] |
| Rofecoxib vs. Celecoxib | Osteoarthritis | Rofecoxib (12.5 mg once daily) provided comparable efficacy to celecoxib (200 mg once daily) over 6 weeks. | [12] |
| Valdecoxib vs. Comparators | Osteoarthritis | Valdecoxib was comparable to naproxen for the treatment of osteoarthritis. | [13] |
| Celecoxib vs. Placebo | Osteoarthritis | Celecoxib treatment significantly improved OA total score, pain subscale score, and function subscale score compared to placebo. | [14] |
Overall, the available data suggest that celecoxib, rofecoxib, and etoricoxib have comparable efficacy in managing the signs and symptoms of osteoarthritis.[12]
Withdrawal of Rofecoxib and Valdecoxib
Despite their efficacy and improved gastrointestinal safety profile compared to non-selective NSAIDs, rofecoxib and valdecoxib were withdrawn from the market.
-
Rofecoxib (Vioxx): Withdrawn in 2004 after the VIGOR (Vioxx Gastrointestinal Outcomes Research) trial and other studies showed an increased risk of cardiovascular events, including heart attack and stroke, particularly with long-term use.[15]
-
Valdecoxib (Bextra): Voluntarily withdrawn in 2005 due to an increased risk of serious and potentially life-threatening skin reactions (e.g., Stevens-Johnson syndrome) and a cardiovascular risk profile similar to other COX-2 inhibitors.[13]
Experimental Protocols
Clinical Trial Design for Efficacy in Osteoarthritis
A common design for comparing the efficacy of two COX-2 inhibitors in osteoarthritis is a randomized, double-blind, active-comparator, parallel-group study.
-
Participants: Patients diagnosed with osteoarthritis of the knee or hip, meeting specific criteria for disease severity (e.g., based on radiographic evidence and pain scores).
-
Intervention: Patients are randomly assigned to receive one of the study drugs (e.g., Celecoxib 200 mg daily) or the active comparator (e.g., Etoricoxib 30 mg daily) for a specified duration (e.g., 12 or 26 weeks). A placebo group may also be included.
-
Primary Endpoints: Co-primary endpoints often include the change from baseline in:
-
WOMAC Pain Subscale
-
WOMAC Physical Function Subscale
-
Patient Global Assessment of Disease Status
-
-
Data Analysis: Non-inferiority analyses are typically used to determine if the new treatment is at least as effective as the standard treatment. Superiority to placebo is also assessed.
-
Safety Monitoring: Collection of all adverse events, with a particular focus on gastrointestinal and cardiovascular events.
In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This assay determines the inhibitory activity of a compound on COX-2 by measuring the fluorescence generated from a probe that reacts with prostaglandin G2, an intermediate product of the COX reaction.
-
Materials: Recombinant human COX-2 enzyme, COX assay buffer, COX probe, COX cofactor, arachidonic acid (substrate), test compounds, and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Procedure:
-
Preparation: Reagents are prepared according to the manufacturer's protocol. Test compounds are dissolved (typically in DMSO) and diluted to various concentrations.
-
Reaction Setup: In a 96-well plate, the reaction mix (assay buffer, probe, cofactor, and COX-2 enzyme) is added to wells containing the test inhibitor, a solvent control (for 100% enzyme activity), or a positive control inhibitor.
-
Initiation: The reaction is initiated by adding arachidonic acid to all wells simultaneously.
-
Measurement: The fluorescence (e.g., Ex/Em = 535/587 nm) is measured kinetically over 5-10 minutes.
-
Calculation: The rate of reaction (slope of the linear portion of the fluorescence curve) is calculated for each well. The percent inhibition is determined relative to the solvent control. The IC50 value is then calculated from a dose-response curve.
-
Conclusion
The selective COX-2 inhibitors celecoxib, rofecoxib, etoricoxib, and valdecoxib have demonstrated comparable clinical efficacy in managing inflammatory conditions such as osteoarthritis. Their primary differentiation lies in their COX-2 selectivity, pharmacokinetic profiles, and, most critically, their long-term safety. While etoricoxib exhibits the highest in vitro selectivity for COX-2, the entire class has been associated with an increased risk of cardiovascular events, leading to the withdrawal of rofecoxib and valdecoxib. Celecoxib remains a viable therapeutic option, though it is recommended to be used at the lowest effective dose for the shortest possible duration, with careful consideration of a patient's cardiovascular risk profile. The comparative data presented here underscore the importance of balancing efficacy with safety in the development and clinical use of anti-inflammatory agents.
References
- 1. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Analgesic - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Valdecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Cox-2-IN-34: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel selective COX-2 inhibitor, Cox-2-IN-34, with established alternatives, Celecoxib and Etoricoxib. The following sections present a comprehensive analysis of their performance based on available experimental data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.
Quantitative Data Comparison
The anti-inflammatory potential of this compound and its comparators has been evaluated through in vitro enzyme inhibition assays and in vivo models of inflammation. The following tables summarize the key quantitative data.
Table 1: In Vitro Cyclooxygenase (COX) Enzyme Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound (compound 3a) | >100 | 0.140 ± 0.006 | >714 |
| Celecoxib | >100 | 0.132 ± 0.005 | >757 |
| Etoricoxib | 116 ± 8 | 1.1 ± 0.1 | 106 |
IC50 values represent the half-maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| This compound | Not Available | Not Available |
| Celecoxib | 50 | Significant reduction in paw edema[1] |
| Etoricoxib | 10 | 70[2] |
Note: To date, in vivo anti-inflammatory data for this compound (identified as compound 3a in the cited literature) has not been published. The comparison of in vivo efficacy is therefore limited to the established drugs, Celecoxib and Etoricoxib.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting the two isoforms of the cyclooxygenase enzyme.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compounds (e.g., this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at 590 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of pharmacological agents.
Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
Test compounds (e.g., Celecoxib, Etoricoxib) formulated in a suitable vehicle
-
Pletysmometer or a digital caliper
-
Syringes and needles
Procedure:
-
Fast the rats overnight with free access to water before the experiment.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or the vehicle (control group) orally or via intraperitoneal injection at a predetermined time before carrageenan injection (e.g., 60 minutes). A standard reference drug (e.g., indomethacin) is also used as a positive control.
-
Induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar tissue of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visually represent the key biological and experimental processes.
Caption: COX-2 signaling pathway in inflammation.
Caption: Workflow for in vivo anti-inflammatory assessment.
References
Cox-2-IN-34: A Comparative Analysis of COX-1/COX-2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cox-2-IN-34's selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), supported by experimental data and detailed methodologies. Understanding the selectivity profile of a COX inhibitor is critical for assessing its potential therapeutic benefits and predicting its gastrointestinal safety profile.
Selectivity Profile of this compound
This compound is a selective inhibitor of COX-2.[1] Experimental data demonstrates its potent inhibitory activity against COX-2 with significantly less effect on the COX-1 isoform. The selectivity is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each enzyme.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| This compound | 34.86[1] | 0.42[1] | 83 |
Table 1: In Vitro Inhibitory Activity of this compound against COX-1 and COX-2. The selectivity index (SI) indicates that this compound is approximately 83-fold more selective for COX-2 than for COX-1. A higher SI value is generally indicative of a more favorable gastrointestinal safety profile, as inhibition of COX-1 is associated with gastric mucosal damage.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for establishing the selectivity of compounds like this compound. Below are detailed methodologies for common in vitro assays used for this purpose.
In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood Assay)
The human whole blood assay is a widely used method to assess the potency and selectivity of COX inhibitors in a physiologically relevant environment.[2] This assay measures the production of prostaglandins, specifically thromboxane B2 (TXB2) as a marker for COX-1 activity and prostaglandin E2 (PGE2) for COX-2 activity.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test compound (this compound) at various concentrations.
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Calcium ionophore (A23187) to stimulate prostaglandin production.
-
Enzyme-linked immunosorbent assay (ELISA) kits for TXB2 and PGE2.
Protocol:
-
COX-1 Assay (TXB2 production):
-
Aliquots of heparinized whole blood are incubated with the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Blood is allowed to clot for 1 hour at 37°C to induce platelet activation and subsequent TXB2 production via COX-1.
-
The reaction is stopped by placing the samples on ice and centrifuging to obtain serum.
-
Serum TXB2 levels are quantified using a specific ELISA kit.
-
-
COX-2 Assay (PGE2 production):
-
Aliquots of heparinized whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.
-
The test compound or vehicle control is then added to the blood and incubated for a specified time (e.g., 1 hour) at 37°C.
-
Prostaglandin synthesis is stimulated by the addition of a calcium ionophore.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
Plasma PGE2 levels are quantified using a specific ELISA kit.
-
-
Data Analysis:
-
The percentage of inhibition of TXB2 and PGE2 production is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the selectivity of a COX inhibitor.
Figure 1. Workflow for determining COX inhibitor selectivity.
Signaling Pathway Context
Cyclooxygenase enzymes, COX-1 and COX-2, are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and thromboxanes. These lipid mediators are involved in a wide range of physiological and pathophysiological processes.
Figure 2. Arachidonic acid metabolism via COX-1 and COX-2.
References
Cross-Validation of Cox-2-IN-34: A Comparative Analysis of a Novel COX-2 Inhibitor
For Immediate Release
A detailed comparative analysis of the novel selective COX-2 inhibitor, Cox-2-IN-34, demonstrates its potential as a potent and safer anti-inflammatory agent. This guide provides a cross-validation of this compound's performance against other established and experimental COX-2 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a selective and orally active inhibitor of cyclooxygenase-2 (COX-2), has shown promising results in preclinical studies. This report aims to contextualize these findings by comparing its in vitro and in vivo performance with other well-known COX-2 inhibitors, including the clinically approved drug Celecoxib and the non-selective NSAID Indomethacin.
In Vitro Inhibitory Activity: A Quantitative Comparison
The primary measure of a COX-2 inhibitor's efficacy and safety lies in its ability to selectively inhibit the COX-2 enzyme over its COX-1 isoform. The following table summarizes the in vitro inhibitory concentrations (IC50) and selectivity indices of this compound and other relevant compounds. A higher selectivity index (SI) indicates a more favorable safety profile, particularly concerning gastrointestinal side effects.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| This compound (compound 8a) | 34.86[1] | 0.42[1] | 83.0 |
| Celecoxib | 15 | 0.04 | >375 |
| Indomethacin | 0.1 | 1.8 | 0.05 |
| Compound 12 | >100 | 0.049 | >2040 |
| Compound 26 | >10 | 0.009 | >1111 |
| Compound 34 | >100 | 0.140 | >714 |
Note: Data for Celecoxib, Indomethacin, and other novel compounds are compiled from various sources for comparative purposes. Direct head-to-head studies may yield slightly different absolute values but the relative trends are informative.
In Vivo Anti-inflammatory Efficacy and Gastric Safety
The anti-inflammatory effects of this compound have been evaluated in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. Furthermore, its gastric safety profile, a critical aspect for COX-2 inhibitors, has been assessed.
| Compound | In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema) | Gastric Ulceration |
| This compound (compound 8a) | Significant anti-inflammatory effects at 50 mg/kg (s.c.)[1] | No gastric ulceration observed at 50 mg/kg (p.o.) for three days in a normal male rat model.[1] |
| Celecoxib | Effective in reducing paw edema; ED30 of 23 mg/kg at 4 hours.[2] | Generally considered to have a better gastric safety profile than non-selective NSAIDs. |
| Indomethacin | Potent anti-inflammatory effects. | Known to cause significant gastric irritation and ulceration. |
| CF3-Indomethacin | Similar potency to indomethacin (EC50 of 1.7 mg/kg).[3] | No evidence of gastrointestinal bleeding at doses up to 10 mg/kg.[3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of COX-1 and COX-2 with points of inhibition.
Caption: General workflow for in vitro COX inhibition assay.
Caption: Experimental workflow for in vivo anti-inflammatory and gastric safety studies.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (General Protocol)
A widely used method to determine the inhibitory activity of compounds on COX-1 and COX-2 is the enzyme immunoassay (EIA). The general steps are as follows:
-
Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a reference drug (e.g., Celecoxib, Indomethacin) in a buffer solution (e.g., Tris-HCl) at 37°C for a specified time (e.g., 15 minutes).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is stopped, typically by the addition of an acid (e.g., HCl).
-
Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific EIA kit.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats (General Protocol)
This model is a standard for evaluating the anti-inflammatory activity of new compounds.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Grouping and Dosing: Animals are fasted overnight and divided into groups: a control group receiving the vehicle, a group receiving the test compound (e.g., this compound), and a group receiving a reference drug (e.g., Indomethacin). The compounds are administered orally (p.o.) or subcutaneously (s.c.).
-
Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Gastric Ulcerogenicity Study (General Protocol)
This study assesses the potential of a compound to cause gastric damage.
-
Animals and Dosing: Rats are administered the test compound or a reference drug orally at a specified dose for several consecutive days.
-
Observation: The animals are monitored for any signs of toxicity.
-
Stomach Examination: After the treatment period, the animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for any signs of mucosal damage, such as ulcers, erosions, or hemorrhages.
-
Ulcer Index: The severity of the gastric lesions is scored to calculate an ulcer index.
Conclusion
The cross-validation of this compound with other well-established and novel COX-2 inhibitors highlights its promising profile as a selective anti-inflammatory agent. Its significant COX-2 selectivity, demonstrated by in vitro assays, translates to a favorable gastric safety profile in vivo, a key advantage over non-selective NSAIDs. While its in vitro selectivity index is lower than that of some highly selective inhibitors, its potent in vivo anti-inflammatory activity at non-ulcerogenic doses positions it as a valuable candidate for further development. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Cox-2-IN-34
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective COX-2 inhibitor, Cox-2-IN-34, with the established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. The following sections present a detailed analysis of their in vitro and in vivo activities, supported by experimental data and detailed methodologies, to facilitate informed decisions in drug development and research.
In Vitro and In Vivo Efficacy: A Side-by-Side Comparison
The following tables summarize the key quantitative data for this compound and Celecoxib, offering a clear comparison of their potency, selectivity, and therapeutic window.
In Vitro Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 34.86[1] | 0.42[1] | 83 |
| Celecoxib | 15 | 0.04[2] | 375 |
IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater potency. Selectivity Index: A higher ratio indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.
In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Dose | Route of Administration | Efficacy |
| This compound | Carrageenan-induced rat paw edema | 50 mg/kg | Subcutaneous (s.c.) | Significant reduction in paw edema[1] |
| Celecoxib | Carrageenan-induced rat paw edema | 10 mg/kg | Intraperitoneal (i.p.) | Significant reduction in paw edema[3] |
In Vivo Gastric Safety Profile
| Compound | Animal Model | Dose | Route of Administration | Outcome |
| This compound | Normal male rats | 50 mg/kg for 3 days | Oral (p.o.) | No gastric ulceration observed[1] |
| Celecoxib | Healthy Wistar rats | 5 days | Oral and subcutaneous | Did not induce gastrointestinal lesions in healthy mucosa[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: COX-2 Signaling Pathway in Inflammation.
Caption: In Vitro COX Inhibition Assay Workflow.
Caption: In Vivo Carrageenan-Induced Paw Edema Assay Workflow.
Detailed Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting the two isoforms of the cyclooxygenase enzyme.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) quantification
Procedure:
-
The test compound is pre-incubated with either the COX-1 or COX-2 enzyme in the reaction buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined time (e.g., 2 minutes) and then terminated by the addition of a stopping agent (e.g., hydrochloric acid).
-
The amount of prostaglandin produced is quantified using an EIA kit.
-
The percentage of inhibition for each compound concentration is calculated relative to a vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model of acute inflammation to evaluate the anti-inflammatory activity of compounds.
Animals:
-
Male Wistar rats (or other suitable strain) weighing approximately 150-200g.
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
The test compound (this compound or Celecoxib) or the vehicle is administered via the desired route (e.g., subcutaneous, intraperitoneal, or oral) at a specific time before the induction of inflammation.
-
Acute inflammation is induced by a sub-plantar injection of a 1% solution of carrageenan in saline into the right hind paw of the rat.
-
The volume of the paw is measured at various time points after the carrageenan injection (e.g., 0, 1, 2, 3, 4, and 6 hours) using a plethysmometer.
-
The percentage of inhibition of paw edema for each treated group is calculated by comparing the increase in paw volume with the vehicle-treated control group.
In Vivo NSAID-Induced Gastric Ulcer Model in Rats
This model assesses the potential of a compound to cause gastric mucosal damage, a common side effect of non-selective NSAIDs.
Animals:
-
Male Wistar rats weighing approximately 200-250g.
Procedure:
-
Rats are fasted for 24 hours prior to the experiment, with free access to water.
-
The test compound (e.g., Indomethacin as a positive control, this compound, or Celecoxib) is administered orally.
-
After a specific period (e.g., 4-6 hours), the animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and rinsed with saline.
-
The gastric mucosa is examined for the presence of ulcers or lesions.
-
The severity of the ulcers can be scored based on their number and size to calculate an ulcer index. A common scoring system is as follows: 0 = no lesion; 1 = hyperemia; 2 = one or two lesions; 3 = severe lesions; 4 = very severe lesions; 5 = mucosa full of lesions. The sum of the scores per group is then averaged.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 3. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Celecoxib vs indomethacin and acute gastric lesions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Celecoxib in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cellular specificity of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Its performance is compared with other selective COX-2 inhibitors and traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway. It exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastrointestinal protection and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2] The prostaglandins produced by COX-2 are major contributors to pain and inflammation.
Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects comparable to traditional NSAIDs while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[3] However, concerns have been raised about the cardiovascular risks associated with some selective COX-2 inhibitors, highlighting the importance of understanding their specificity and mechanism of action in cellular models.
Comparative Analysis of COX Inhibitor Specificity
The specificity of COX inhibitors is typically determined by comparing their 50% inhibitory concentrations (IC50) for COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. The following table summarizes the IC50 values for Celecoxib and a range of other COX inhibitors from various in vitro and ex vivo cellular assays.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Assay System |
| Celecoxib | 82 | 6.8 | 12 | Human Peripheral Monocytes[4] |
| 15 | 0.04 | 375 | Recombinant Human Enzyme[5] | |
| 21.9 | 0.24 | 91.3 | Human Whole Blood[2] | |
| >100 | 0.31 | >322 | HEK 293 (COX-1) / Dermal Fibroblasts (COX-2)[6] | |
| Rofecoxib | >100 | 25 | >4 | Human Peripheral Monocytes[4] |
| >100 | 0.53 | >188 | Human Whole Blood[7] | |
| >800-fold more selective for COX-2 | >800 | CHO Cells[8] | ||
| Valdecoxib | 150 | 0.005 | 30000 | Recombinant Human Enzyme[2] |
| 21.9 | 0.24 | 91.3 | Human Whole Blood[2] | |
| 140 | 0.005 | 28000 | Cellular Assay[9] | |
| Etoricoxib | 116 | 1.1 | 106 | Human Whole Blood[10] |
| 162 | 0.47 | 344 | Human Whole Blood[11] | |
| Lumiracoxib | 67 | 0.13 | 515 | Human Whole Blood[6] |
| >30 | 0.14 | >214 | HEK 293 (COX-1) / Dermal Fibroblasts (COX-2)[6] | |
| Diclofenac | 0.076 | 0.026 | 2.9 | Human Peripheral Monocytes[4] |
| 0.611 | 0.63 | 0.97 | Human Articular Chondrocytes[12] | |
| Ibuprofen | 12 | 80 | 0.15 | Human Peripheral Monocytes[4] |
| Naproxen | 5.6 | >25 | <0.22 | Recombinant Ovine COX-1/Murine COX-2[13] |
Signaling Pathway and Experimental Workflow
To understand the context of COX-2 inhibition, it is crucial to visualize the relevant signaling pathway and the experimental workflow used to assess inhibitor specificity.
References
- 1. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. arborassays.com [arborassays.com]
- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elkbiotech.com [elkbiotech.com]
- 9. assaygenie.com [assaygenie.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Comparative Benchmarking Guide: Cox-2-IN-34 versus Established NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel selective COX-2 inhibitor, Cox-2-IN-34, against widely recognized nonsteroidal anti-inflammatory drugs (NSAIDs): Celecoxib, Rofecoxib, and the non-selective NSAID, Ibuprofen. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective evaluation of this compound's performance characteristics.
Data Presentation: Quantitative Comparison of COX-2 Inhibitors
The following tables summarize the key performance indicators for this compound and the selected NSAIDs. Data has been compiled from various sources to provide a comparative overview of their inhibitory potency, selectivity, and in vivo efficacy.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 34.86 | 0.42 | 83 |
| Celecoxib | 82[1] | 0.04[2] | >2050 |
| Rofecoxib | >100[1] | 0.018[3][4] | >5555 |
| Ibuprofen | 12[1] | 80[1] | 0.15 |
Note: IC50 values can vary between different assays and experimental conditions. The data presented here are representative values from the cited literature.
Table 2: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Rat Paw Edema)
| Compound | Effective Dose 50 (ED50) (mg/kg) |
| This compound | 50 (demonstrated significant anti-inflammatory effects) |
| Celecoxib | 1-30 (dose-dependent reduction in edema)[5][6][7][8] |
| Rofecoxib | 1.5[3] |
| Ibuprofen | Not specified in the same model |
Table 3: Gastrointestinal Safety Profile
| Compound | Key Findings on Gastrointestinal (GI) Toxicity |
| This compound | No gastric ulceration observed in rats at a dose of 50 mg/kg. |
| Celecoxib | Associated with a lower incidence of symptomatic ulcers and ulcer complications compared to traditional NSAIDs.[9][10][11] The relative risk of upper GI bleeding or perforation is lower than non-selective NSAIDs.[12] |
| Ibuprofen | Carries a risk of gastrointestinal complications, though generally considered to have a lower risk compared to some other non-selective NSAIDs.[12][13][14][15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard preclinical assays for evaluating the efficacy and selectivity of anti-inflammatory compounds.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Celecoxib, Rofecoxib, Ibuprofen) at various concentrations
-
Assay buffer
-
Detection system to measure prostaglandin production (e.g., ELISA or fluorometric-based kits)[16][17]
Procedure:
-
The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle control in the assay buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a suitable detection method.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a widely used model of acute inflammation to evaluate the anti-inflammatory activity of compounds.[18][19][20][21][22]
Objective: To assess the in vivo anti-inflammatory efficacy of the test compound.
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
Materials:
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds (this compound, Celecoxib, Rofecoxib, Ibuprofen) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer for measuring paw volume
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound or vehicle control is administered orally or via the desired route.
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
The ED50 value, the dose that causes 50% inhibition of edema, can be determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: COX Signaling Pathway and NSAID Mechanism of Action.
Experimental Workflow Diagram
Caption: Preclinical Evaluation Workflow for a Novel COX-2 Inhibitor.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [journals.mums.ac.ir]
- 8. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrointestinal toxicity with celecoxib vs nonsteroidal anti-inflammatory drugs for osteoarthritis and rheumatoid arthritis: the CLASS study: A randomized controlled trial. Celecoxib Long-term Arthritis Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy, tolerability, and upper gastrointestinal safety of celecoxib for treatment of osteoarthritis and rheumatoid arthritis: systematic review of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Non-steroidal anti-inflammatory drugs and the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nonsteroidal antiinflammatory drugs, ulcers and risk: a collaborative meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. clinmedjournals.org [clinmedjournals.org]
- 15. Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System Database - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. assaygenie.com [assaygenie.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. inotiv.com [inotiv.com]
- 20. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Cox-2-IN-34
Essential Safety and Handling of Cox-2-IN-34
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of this compound. The following procedures are designed to ensure the safety of all personnel and to maintain the integrity of the research environment.
Hazard Identification and Risk Assessment
Potential Hazards:
-
May be harmful if inhaled, ingested, or absorbed through the skin.[2]
-
Can cause skin and serious eye irritation.[2]
-
May irritate mucous membranes and the upper respiratory tract.[2]
-
Potential for reproductive harm and organ damage with repeated exposure.[1]
-
Toxic to aquatic organisms with long-lasting effects.[1]
A thorough risk assessment should be conducted before any handling of this compound.[3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure. All personnel handling this compound must be trained in the proper use of their protective equipment.[3]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standard.[3] | Prevents skin contact and absorption. Double gloving provides additional protection. |
| Gown | Disposable, polyethylene-coated polypropylene gown that closes in the back.[3][4] | Protects against skin contact and contamination of personal clothing. |
| Eye Protection | Chemical safety goggles and a face shield, or a full face-piece respirator.[3][5] | Protects eyes and face from splashes and airborne particles. |
| Respiratory Protection | NIOSH-certified respirator. | Required when handling the compound outside of a containment system or when there is a risk of aerosolization. |
| Additional PPE | Disposable head, hair, and shoe covers.[3] | Prevents the spread of contamination. |
Operational Plan: Handling and Compounding
All manipulations of this compound should occur in a designated area with restricted access.
Engineering Controls
| Control | Specification | Purpose |
| Ventilation | Externally vented, negative-pressure room with at least 12 air changes per hour (ACPH).[6] | Prevents the escape of airborne contaminants into the surrounding work environment. |
| Containment | Class II or III Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).[7] | Provides a contained workspace to protect both the user and the product. |
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure all necessary PPE is available and has been inspected for integrity.
-
Prepare the designated handling area by decontaminating all surfaces.
-
Place a plastic-backed absorbent pad on the work surface of the BSC or CACI.[8]
-
-
Compounding :
-
Don all required PPE in the correct order as illustrated in the workflow diagram.
-
Perform all manipulations of this compound within the confines of the BSC or CACI.
-
Use Luer-Lok fittings for all syringe and needle connections to prevent leakage.[6]
-
Do not crush or break tablets or capsules. If a different formulation is required, it should be prepared by trained personnel in a controlled environment.[8]
-
-
Post-Compounding :
-
Wipe down all items removed from the BSC or CACI.
-
Decontaminate all surfaces of the containment unit after use.
-
Doff PPE in the specified order to prevent self-contamination.
-
Emergency Procedures
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Secure the location and prevent entry. Trained personnel with appropriate PPE should clean the spill according to established protocols. |
Disposal Plan
All waste generated from the handling of this compound is considered hazardous waste.
| Waste Type | Disposal Procedure |
| Contaminated PPE | All used PPE (gloves, gowns, masks, etc.) must be placed in a sealed, clearly labeled hazardous waste container.[5][8] |
| Sharps | Needles, syringes, and other sharps must be disposed of in a rigid, puncture-proof, and leak-proof sharps container labeled as "Cytotoxic Waste".[5] |
| Unused/Expired Compound | Dispose of as hazardous chemical waste in accordance with all federal, state, and local regulations.[6][9] This material should not be disposed of in the sewer system.[1] |
| Contaminated Labware | All disposable labware that has come into contact with this compound should be disposed of as hazardous waste. |
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. ashp.org [ashp.org]
- 8. hawaiipacifichealth.org [hawaiipacifichealth.org]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
